Rubidium fluoride hydrate
Description
Properties
IUPAC Name |
rubidium(1+);fluoride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.H2O.Rb/h1H;1H2;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSZMVONLYPOKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[F-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH2ORb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724668 | |
| Record name | Rubidium fluoride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.482 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16422-67-6 | |
| Record name | Rubidium fluoride, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium fluoride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis methods for preparing rubidium fluoride hydrate.
This guide details the synthesis, purification, and characterization of Rubidium Fluoride Hydrate (RbF·nH₂O), specifically targeting the sesquihydrate form (2RbF·3H₂O) often utilized as a specialized fluorinating agent in organic synthesis and drug development.
Executive Summary
Rubidium Fluoride (RbF) is a highly soluble, hygroscopic fluoride source used in organic synthesis to introduce fluorine atoms into bioactive molecules.[1] While often available in anhydrous form, the hydrate (typically 2RbF·3H₂O) is frequently the isolated intermediate during aqueous preparation. Its synthesis requires rigorous control over stoichiometry and pH to avoid contamination with bifluorides (RbHF₂) or unreacted precursors. This guide outlines the Carbonate Neutralization Method , preferred for its high atom economy and purity profile compared to the hydroxide route.
Chemical Principles & Phase Behavior
Understanding the thermodynamics of the RbF-H₂O system is critical for isolating the correct phase.
-
Reaction Chemistry: The synthesis relies on the acid-base neutralization of Rubidium Carbonate with Hydrofluoric Acid.
[2] -
Phase Stability:
-
Anhydrous RbF: Stable > 300°C; extremely hygroscopic.
-
Rubidium Fluoride Sesquihydrate (2RbF[2]·3H₂O): The primary stable phase crystallized from aqueous solution at ambient temperatures (18°C–40°C).
-
Solubility:
at 18°C. The high solubility necessitates significant concentration (evaporation) to induce crystallization.
-
Safety Protocols (Critical)
WARNING: This protocol involves Hydrofluoric Acid (HF) .[2] HF is a contact poison that causes deep, painless tissue necrosis and systemic toxicity (hypocalcemia).
-
Vessel Constraint: NEVER use glass. HF dissolves silica (
). Use PTFE (Teflon) , PFA, or Platinum vessels exclusively. -
PPE: Neoprene gloves (double gloved), face shield, rubber apron.
-
Antidote: Calcium Gluconate (2.5% gel) must be immediately available on the workbench.
-
Engineering Controls: All operations must occur inside a certified fume hood.
Synthesis Methodology: Carbonate Neutralization
Reagents & Equipment[3]
-
Precursor: Rubidium Carbonate (
), 99.9% purity (trace metal basis). -
Reagent: Hydrofluoric Acid (HF), 48% aqueous solution (ACS Reagent).
-
Solvent: Deionized Water (
). -
Equipment: PTFE Beaker (250 mL), PTFE Stirring Rod, Hotplate, Vacuum Desiccator.
Protocol Steps
Step 1: Stoichiometric Calculation & Preparation
Weigh
-
Target HF amount:
. -
Using 48% HF (
), volume needed . -
Senior Scientist Insight: Use a 5% molar excess of HF (
) to ensure complete conversion of the carbonate. Unreacted carbonate is difficult to separate, whereas excess HF is volatile and removed during evaporation.
Step 2: Controlled Neutralization
-
Suspend the
in of DI water in the PTFE beaker. Stir to form a slurry. -
Slowly add the HF solution dropwise.
-
Observation: Vigorous effervescence (
release) will occur. -
Control: Maintain temperature
to prevent aerosolization of HF.
-
-
Once addition is complete, stir for 30 minutes until effervescence ceases and the solution is clear.
-
Check pH. It should be slightly acidic (pH 4-5) due to excess HF.
Step 3: Evaporation & Concentration
-
Place the PTFE beaker on a hotplate set to
. -
Evaporate the solution to approximately 50% of its original volume.
-
Do not boil to dryness at this stage, or you risk forming anhydrous crusts or decomposing the hydrate structure.
Step 4: Crystallization of the Hydrate
-
Remove from heat and allow the solution to cool slowly to room temperature (
). -
Seed crystals of RbF (if available) can induce nucleation.
-
For maximum yield, place the vessel in a refrigerator (
) for 12 hours. -
Colorless, cubic crystals of RbF hydrate will form.[2]
Step 5: Isolation & Drying
-
Decant the supernatant or filter using a plastic (polypropylene) funnel. Do not use ceramic/glass frits.
-
Drying Condition: To retain the hydrate water, dry the crystals in a desiccator over Calcium Chloride (
) at ambient pressure.-
Avoid: Phosphorus Pentoxide (
) or high vacuum/heat ( ), as these will strip the lattice water, yielding anhydrous RbF.
-
Workflow Visualization
Figure 1: Step-by-step synthesis workflow emphasizing vessel material compatibility and thermal control points.
Analytical Characterization
To validate the synthesis of the hydrate versus the anhydrous form, the following analytical methods are standard.
| Method | Parameter | Expected Result for Hydrate (2RbF·3H₂O) |
| TGA | Weight Loss | Distinct mass loss step ( |
| XRD | Crystal Phase | Unique diffraction pattern distinct from cubic Fm3m (anhydrous). |
| Titration | Fluoride Content | Stoichiometric ratio of Rb:F should be 1:1. |
| pH | Aqueous Solution (1M) | Neutral to slightly alkaline ( |
References
-
Preparation of Alkali Metal Fluorides. WebElements Periodic Table. [Link]
-
Rubidium Fluoride: Properties and Safety. National Center for Biotechnology Information. PubChem Compound Summary for CID 83473. [Link][2]
-
Solubility and Phase Transitions of Alkali Fluorides. NIST Technical Series. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Rubidium fluoride - Wikipedia [en.wikipedia.org]
- 3. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WebElements Periodic Table » Rubidium » rubidium fluoride [webelements.com]
Technical Whitepaper: Solvation Dynamics and Application of Rubidium Fluoride
Subtitle: Aqueous vs. Organic Media Strategies for Nucleophilic Fluorination in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the introduction of fluorine atoms into drug scaffolds—known to modulate lipophilicity, metabolic stability, and pKa—is a critical design strategy.[1][2] Rubidium Fluoride (RbF) occupies a unique niche among alkali metal fluorides.[3][4] While Potassium Fluoride (KF) is the industry workhorse, RbF offers superior solubility profiles in polar protic solvents and higher reactivity in nucleophilic substitutions due to the larger ionic radius of the rubidium cation (
This guide details the solubility behavior of RbF and its hydrates (
Physicochemical Profile & The Cation Effect
To understand RbF solubility, one must first understand the lattice energy and cation-anion interaction.[4]
-
Lattice Energy: RbF has a lower lattice energy (
) compared to KF ( ) and NaF ( ).[4] This lower energy barrier facilitates easier dissolution, particularly in solvents capable of stabilizing the large cation.[4] -
Hygroscopicity & Hydrates: RbF is extremely hygroscopic.[3][4] It does not exist as a stable anhydrous solid in ambient air.[4] It rapidly absorbs moisture to form hydrates, primarily the sesquihydrate (
) and .[4] -
Implication for Synthesis: While the hydrate is the stable storage form, the presence of water creates a tight solvation shell around the fluoride ion (
), drastically reducing its nucleophilicity. For organic synthesis (S_N2 reactions), the "naked" fluoride is required, necessitating rigorous drying protocols (see Section 6).[4]
Solubility Data: Aqueous vs. Organic[4]
The solubility profile of RbF is characterized by extreme solubility in water and a sharp decline in organic solvents as polarity decreases.
Table 1: Comparative Solubility Data (at 20-25°C)
| Solvent | Solubility | Thermodynamic Context |
| Water | ~130.6 g / 100 mL | Highly favorable enthalpy of hydration for |
| Methanol | Soluble (Moderate) | |
| Ethanol | Insoluble | Dielectric constant drops below threshold for lattice disruption.[4] |
| Acetone | 0.0036 g / kg | Negligible.[4][5] Requires Phase Transfer Catalyst (PTC).[4] |
| Acetonitrile | Insoluble | Negligible.[4] Requires PTC or Crown Ether.[4] |
| THF | Insoluble | Negligible.[4] Requires PTC.[4] |
Technical Insight: In lower alcohols (methanol), RbF is significantly more soluble than NaF or KF.[4] This makes RbF the reagent of choice for solvolysis or fluorinations where methanolic conditions are tolerated.
Organic Solvation Strategies: The "Naked" Fluoride
In drug development, the goal is often to perform nucleophilic fluorination (replacing a leaving group like -OTs or -Br with -F) in aprotic solvents (Acetonitrile, DMF, DMSO).[4] Since RbF is insoluble in these solvents, two primary strategies are employed to "solubilize" the fluoride:
Strategy A: Crown Ether Complexation
The addition of 18-Crown-6 allows RbF to dissolve in benzene, acetonitrile, and THF.[4]
-
Mechanism: The crown ether wraps the
cation. Although 18-Crown-6 is size-matched for ( ), it can accommodate ( ) in a "perching" complex, which is sufficiently stable to pull the salt into the organic phase.[4] -
Result: The
anion is left "naked"—stripped of its tight hydration shell and separated from the cation—increasing its reactivity by orders of magnitude.
Strategy B: Bulky Diol Synergists
Recent advancements suggest that combining 18-Crown-6 with bulky diols (e.g., 1,4-Bis(2-hydroxy-2-propyl)benzene) can further accelerate fluorination rates by activating the transition state via hydrogen bonding, overcoming the solubility limit.[4][6][7]
Visualizing Solvation Dynamics
The following diagram illustrates the transition from the inactive hydrated state to the reactive "naked" state required for drug synthesis.
Caption: Transition from stable, hydrated fluoride (aqueous) to reactive "naked" fluoride (organic) mediated by crown ethers.[4][8]
Experimental Protocols
Protocol 1: Preparation of Anhydrous RbF from Hydrate
Context: Commercial RbF is supplied as a hydrate.[4][9] Water must be removed for organic synthesis to prevent hydrolysis side reactions.[4]
-
Grinding: Pulverize commercial RbF hydrate rapidly in a mortar (hygroscopic!).
-
Vacuum Drying: Place powder in a Schlenk flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 6 hours.
-
Note: Unlike Tetrabutylammonium fluoride (TBAF), RbF does not undergo Hofmann elimination upon heating.[4]
-
-
Azeotropic Distillation (Optional but Recommended): If vacuum drying is insufficient, suspend the solid in toluene and reflux with a Dean-Stark trap to remove water azeotropically.[4]
-
Storage: Store immediately in a glovebox under Argon.
Protocol 2: Solubility Determination (Gravimetric)
Context: Validating solubility in a specific organic solvent mixture.[4]
-
Saturation: Add excess anhydrous RbF to 10 mL of the target solvent (e.g., Methanol or Acetonitrile + 18-Crown-6) in a sealed scintillation vial.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate solvent under a stream of nitrogen, then dry under vacuum.
-
Calculation:
[4]
Workflow: Selecting the Right Fluorination System
Caption: Decision matrix for selecting RbF reaction conditions based on substrate solubility and type.
References
-
Solubility of Alkali Metal Fluorides: "Solubility of rubidium fluoride in water and organic solvents." Wikipedia / CRC Handbook of Chemistry and Physics.[4] Link[3][4][10]
-
Crown Ether Enhancement: "The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers."[4] PubMed / National Institutes of Health.[4] Link
-
Nucleophilic Fluorination Strategy: "Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols." Journal of Organic Chemistry (ACS).[4] Link[4][6]
-
Drug Development Applications: "Fluorine in drug discovery: Role, design and case studies." Pharmacy & Pharmacology International Journal.[4] Link
-
Crystal Structure Data: "Rubidium fluoride hydrate crystal structure and lattice parameters." Materials Project. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13446-74-7: Rubidium fluoride | CymitQuimica [cymitquimica.com]
- 4. Rubidium fluoride CAS#: 13446-74-7 [m.chemicalbook.com]
- 5. Rubidium fluoride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. Rubidium fluoride, 99.1% (metals basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Rubidium Fluoride: Geochemical Origins, Synthesis, and Pharmaceutical Utility
The following technical guide details the geochemical origins, industrial synthesis, and pharmaceutical applications of Rubidium Fluoride (RbF).
Executive Summary
Rubidium Fluoride (RbF) is a synthetic alkali metal halide that does not exist as a distinct mineral species in nature.[1] Its "natural occurrence" is defined by the geological distribution of its elemental precursors: Rubidium (Rb) , found as a trace impurity in silicate minerals, and Fluorine (F) , abundant in fluorite and apatite.
For the drug development professional, RbF serves as a specialized fluorinating agent. Its higher solubility and cation size compared to Potassium Fluoride (KF) make it a potent source of "naked" fluoride ions in organic synthesis, particularly for nucleophilic substitution reactions in the development of fluorinated pharmaceuticals.
Part 1: The Geochemical Reality (Natural Sources)
Since RbF is not mined, the "source" analysis must focus on the extraction of Rubidium from host minerals. Rubidium is the 16th most abundant element in the Earth's crust but is termed a "dispersed element" because it rarely forms its own minerals.
Primary Mineral Precursors
Rubidium is exclusively obtained as a byproduct of Lithium and Cesium mining.
| Mineral | Chemical Formula | Rb Content (% wt) | Primary Host Metal | Global Reserves |
| Lepidolite | 0.3% – 3.5% | Lithium (Li) | Australia, Canada, China | |
| Pollucite | ~1.5% | Cesium (Cs) | Canada (Bernic Lake), Zimbabwe | |
| Carnallite | 0.02% | Potassium (K) | Germany, Russia (Evaporites) |
The Fluorine Connection
While Rubidium is the limiting reagent, the fluoride component is derived from Fluorspar (Fluorite,
Part 2: Industrial Genesis (Extraction & Synthesis)
The conversion of raw ore into pharmaceutical-grade RbF is a multi-stage hydrometallurgical process. The separation of Rubidium from Potassium (K) and Cesium (Cs) is chemically challenging due to their similar ionic radii (
Workflow: Ore to Reagent
The following diagram illustrates the critical path from Lepidolite ore to high-purity RbF.
Figure 1: Industrial workflow for extracting Rubidium from Lepidolite and synthesizing Rubidium Fluoride.[2] Note the critical solvent extraction step using t-BAMBP (4-tert-butyl-2-(α-methylbenzyl)phenol) to separate Rb from Cs.
Part 3: Experimental Protocol (Laboratory Synthesis)
For research applications requiring ultra-high purity or isotopic enrichment, researchers often synthesize RbF in situ or refine commercial stock.
Protocol: Neutralization of Rubidium Carbonate
Objective: Synthesize anhydrous RbF from
-
Reagent Prep: Dissolve 10g of
(99.9% purity) in 50mL of deionized water in a PTFE beaker . -
Acid Addition: Slowly add 48% aqueous HF dropwise.
-
Evaporation: Heat the solution gently (100°C) to evaporate water. Do not boil vigorously to avoid splattering.
-
Desiccation: The resulting white solid is a hydrate (
). Dry in a vacuum oven at 150°C for 6 hours to obtain anhydrous RbF. -
Storage: Store immediately in a desiccator. RbF is extremely hygroscopic.
Part 4: Applications in Drug Development
In medicinal chemistry, the introduction of fluorine atoms (bioisosteres for hydrogen or hydroxyl groups) enhances metabolic stability and lipophilicity. RbF is utilized as a fluorinating agent .[1][2][4]
Mechanism: The "Naked" Fluoride Effect
Fluoride salts like NaF and KF have high lattice energies and low solubility in organic solvents, making them poor nucleophiles.
-
The Rb Advantage: The large
cation (1.52 Å) has a lower charge density, resulting in a weaker attraction to the anion compared to or . -
Result: In aprotic solvents (e.g., DMSO, DMF), the
ion in RbF is more "naked" (less tightly ion-paired), significantly increasing its nucleophilicity for reactions.
Reaction Pathway: Halex Reaction
The following diagram depicts the substitution of a chloro-heterocycle (common in drug scaffolds) with fluoride using RbF.
Figure 2: Nucleophilic fluorination mechanism. The large Rubidium cation stabilizes the leaving group (Cl-) and increases the reactivity of the Fluoride anion.
Comparative Data: Alkali Fluorides in Synthesis
| Salt | Lattice Energy (kJ/mol) | Solubility (g/100mL H2O) | Nucleophilicity (Organic Solvent) | Cost |
| LiF | 1030 | 0.13 | Negligible | Low |
| NaF | 910 | 4.0 | Low | Low |
| KF | 808 | 92 | Moderate | Low |
| RbF | 774 | 130 | High | High |
| CsF | 744 | 367 | Very High | Very High |
Insight: While Cesium Fluoride (CsF) is more reactive, RbF offers a balance between reactivity and cost, and is often used when CsF leads to side reactions due to its extreme basicity.
Part 5: Safety and Handling Specifications
Rubidium Fluoride poses dual hazards: the toxicity of the rubidium ion and the extreme reactivity of the fluoride ion.
-
Acute Toxicity:
(oral, rat) is approx. 500-1000 mg/kg. -
Hydrolysis Hazard: In the presence of moisture or strong acids, RbF releases Hydrogen Fluoride (HF) gas.
-
Protocol: Never mix with strong acids unless in a controlled, ventilated synthesis setup.
-
-
PPE Requirements:
-
Neoprene or Nitrile gloves (Double gloving recommended).
-
Face shield (not just safety glasses) when handling solutions.
-
Calcium Gluconate gel must be available in the lab as an antidote for fluoride burns.
-
References
-
USGS. (2024). Mineral Commodity Summaries: Rubidium. U.S. Geological Survey. [Link]
-
WebElements. (n.d.). Rubidium fluoride: Synthesis and Reactions. [Link]
-
MDPI. (2024). Study on the Recovery of Rubidium from Lepidolite Slag by Sulfuric Acid Leaching. Minerals Journal. [Link]
-
National Institutes of Health (NIH). (2023). Fluorine-a small magic bullet atom in drug development. PubMed Central. [Link]
Sources
Thermodynamic Profiling of Rubidium Fluoride Hydrates: Stability, Solubility, and Calorimetric Characterization
Executive Summary & Strategic Importance
Rubidium Fluoride (RbF) occupies a critical niche in organofluorine chemistry and electrolyte research. Unlike its lighter congener (KF), RbF offers higher solubility and a "softer" cation, modulating the nucleophilicity of the fluoride ion in
Commercially supplied "Rubidium Fluoride Hydrate" is rarely a stoichiometric constant; it is often a variable mixture of the anhydrous salt, the sesquihydrate (
This guide provides the definitive thermochemical data required to model RbF behavior, coupled with self-validating protocols to characterize the exact hydration state of your specific material.
Fundamental Thermochemical Parameters
The following data consolidates standard state values (
Table 1: Standard Thermodynamic Properties[1]
| Property | Symbol | Anhydrous RbF (s) | RbF Sesquihydrate ( | Aqueous Ion ( |
| Enthalpy of Formation | ||||
| Gibbs Free Energy | Not Listed | |||
| Molar Entropy | Variable | |||
| Heat Capacity | Requires DSC | |||
| Lattice Energy |
Critical Insight: The enthalpy of solution (
) for RbF is exothermic (). This contrasts with NaCl (endothermic) and indicates that the hydration energy of the ions ( and ) significantly overcomes the lattice energy. Safety Note: Dissolving large quantities of RbF in water generates noticeable heat; rapid addition can cause localized boiling or splattering.
Table 2: Solubility & Phase Behavior
| Solvent | Solubility ( | Temperature Dependency | Phase Stability |
| Water | Increases w/ Temp | Forms hydrates below | |
| Methanol | Highly Soluble | Solvates; risk of methyl fluoride formation at high T | |
| Acetone | Negligible | Useful antisolvent for crystallization |
Thermodynamic Cycle & Hydration Mechanics
To understand the stability of the hydrate, one must visualize the energy landscape connecting the anhydrous solid, the dissolved ions, and the hydrated solid. The formation of the hydrate from the anhydrous salt is driven by the difference between the integral enthalpy of solution of the anhydrous salt and that of the hydrate.
Figure 1: Thermochemical cycle for RbF showing the energetic pathways between solid phases and aqueous solution. Note that while dissolving anhydrous RbF is exothermic, dissolving the pre-hydrated salt is less exothermic or endothermic.
Experimental Protocols: Characterization & Handling
Because RbF is deliquescent (it absorbs moisture until it dissolves in it), you cannot rely on the label purity. You must validate the water content before using it in stoichiometry-sensitive applications.
Protocol A: Differential Water Content Analysis (TGA/KF)
Objective: Determine the precise
Methodology:
-
Sampling: All sampling must occur in a nitrogen-filled glovebox or a desiccated glove bag. RbF absorbs atmospheric moisture in seconds.
-
Thermogravimetric Analysis (TGA):
-
Ramp:
from to under flow. -
Observation: Look for mass loss steps. Surface water leaves
. Crystal water (hydrate) typically evolves between and .
-
-
Validation (Karl Fischer):
-
Dissolve
of sample in anhydrous methanol injected directly into a coulometric Karl Fischer titrator. -
Calculation:
Where .
-
Protocol B: Enthalpy of Solution Measurement (Solution Calorimetry)
Objective: Determine the thermodynamic activity of a new batch of RbF.
Equipment: Isoperibol Solution Calorimeter (e.g., Parr 6755).
Step-by-Step:
-
Preparation: Fill the Dewar flask with
of degassed, deionized water ( ). Equilibrate to . -
Loading: Weigh
of RbF sample into the break-seal ampoule or rotating sample cell inside a glovebox. -
Initiation: Start the stirrer (
) and record the baseline temperature drift for 5 minutes. -
Reaction: Break the ampoule/release the sample.
-
Data Capture: Record temperature rise (
). Since RbF dissolution is fast, the curve should peak within 60-120 seconds. -
Calculation:
- : Heat capacity of the calorimeter + solvent.
- : Temperature change corrected for heat leak.
Handling & Storage Workflow
The following logic gate ensures the integrity of RbF reagents during storage and usage.
Figure 2: Critical handling workflow to prevent deliquescence and hydrolysis. RbF exposed to air will eventually form liquid droplets (deliquescence).
References
-
NIST Chemistry WebBook. Rubidium Fluoride: Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]
-
Haynes, W. M. (Ed.). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. (Standard source for solubility and enthalpy of formation data).[1][2]
- De Forcrand, R. (1911). Sur les hydrates des fluorures de rubidium et de césium. Comptes Rendus, 152, 1208.
- Papadopoulos, N. et al. (2018). Thermochemistry of Alkali Metal Fluorides in Aqueous Solutions. Journal of Chemical Thermodynamics. (Source for modern solution enthalpy measurements).
-
American Elements. Rubidium Fluoride Hydrate Product Information. Available at: [Link]
Sources
Electronic structure and bonding in rubidium fluoride hydrate.
Executive Summary
This technical guide provides an in-depth analysis of the electronic structure and bonding interactions within Rubidium Fluoride (RbF) hydrates, specifically focusing on the sesquihydrate (
For drug development professionals, understanding this "hydration penalty" is critical. The strong hydrogen bonding between water and the fluoride anion (
Crystallographic & Structural Framework
The transition from anhydrous RbF to its hydrated forms represents a symmetry-breaking event driven by the competition between lattice energy and hydration enthalpy.
The Anhydrous Baseline
Anhydrous RbF crystallizes in the rock-salt structure (NaCl-type).
-
Space Group:
(Cubic) -
Lattice Parameter:
[1][2] -
Coordination: Both
and are 6-coordinate octahedral.[1]
The Hydrated Phase ( )
Upon hydration, water molecules intercalate into the lattice, disrupting the cubic symmetry. The fluoride ions become hydrogen-bond acceptors, while
-
Stoichiometry: The sesquihydrate (
) is the most thermodynamically stable form under ambient humidity. -
Structural Shift: The insertion of water expands the lattice and lowers the symmetry, typically to a monoclinic or orthorhombic setting (though specific space group assignments vary by exact water content).
-
Key Feature: The
ion is no longer surrounded solely by cations but is "capped" by water protons.
Table 1: Structural Parameters Comparison
| Parameter | Anhydrous RbF | RbF Hydrate ( |
| Crystal System | Cubic | Low Symmetry (Monoclinic/Orthorhombic) |
| Primary Interaction | Ionic ( | Ionic + Hydrogen Bonding ( |
| Cation Coordination | 6 ( | Mixed ( |
| Hygroscopicity | Extreme | Stable (at equilibrium vapor pressure) |
Electronic Structure & Bonding Topology
The electronic behavior of RbF hydrates is defined by the stabilization of the fluoride 2p orbitals via hydrogen bonding.[1]
Density of States (DOS) Modification
In the anhydrous salt, the valence band maximum (VBM) is dominated by the localized
-
Anhydrous: The
states are high in energy, correlating with high basicity and nucleophilicity. The band gap is wide ( ), typical of alkali halides. -
Hydrated: The formation of
hydrogen bonds lowers the energy of the orbitals. This "solvation stabilization" pulls the VBM to lower energy levels, effectively increasing the ionization potential of the anion.
The Hydrogen Bond Network
The fluoride ion is the strongest hydrogen bond acceptor among halides due to its high charge density.
-
Bond Type: Strong, resonance-assisted hydrogen bond.[3]
-
Interaction Energy:
(cumulative for the primary hydration shell). -
Orbital Overlap: Partial charge transfer occurs from the
lone pair ( ) into the antibonding orbital of the O-H bond ( ).
DOT Diagram 1: Electronic Stabilization & Solvation Cycle
Figure 1: Thermodynamic cycle of RbF hydration showing the transition from high-energy anhydrous states to the electronically stabilized hydrate.
Implications for Reactivity (Drug Development)
For synthetic chemists, the hydration state of RbF is a "switch" for reactivity.
The Nucleophilicity Paradox
Fluoride is often cited as a poor nucleophile in protic solvents but a powerful one in aprotic solvents. This is directly linked to the electronic structure described above.
-
Hydrated RbF: The
lone pairs are occupied in H-bonds.[1] To react with an electrophile (e.g., an alkyl halide in a drug precursor), the must first shed its water "coat." This desolvation penalty creates a high activation energy barrier.[1] -
Anhydrous RbF: The lone pairs are exposed and high-energy (HOMO is accessible).[1] Reaction is rapid.
Practical Application: The "Naked" Fluoride Source
To utilize RbF effectively in
-
Avoid Hydrates: Starting with
in a reaction will lead to poor yields unless the water is sequestered.[1] -
Phase Transfer: Use crown ethers (18-crown-6) to complex
.[1] This separates the ion pair, exposing the even further, but only if the system is dry.
DOT Diagram 2: Reactivity Decision Logic
Figure 2: Decision tree for maximizing RbF nucleophilicity based on solvent interactions and electronic availability.
Experimental Protocols
Protocol 4.1: Preparation of Anhydrous RbF from Hydrate
Objective: Remove lattice water to activate
-
Grinding: Pulverize commercial RbF hydrate rapidly in a dry box to increase surface area.[1]
-
Vacuum Heating: Place in a platinum or nickel crucible (glass reacts with HF formed from hydrolysis).[1]
-
Stepwise Heating:
-
Heat to
under vacuum ( ) for 2 hours (removes surface water). -
Ramp to
for 4 hours (removes lattice water).
-
-
Verification:
-
IR Spectroscopy: Check for disappearance of the broad O-H stretch at
.[1] -
XRD: Confirm cubic lattice parameters (
).
-
Protocol 4.2: Characterization of Hydration State
Objective: Determine the stoichiometry (
-
Gravimetric Analysis:
-
Powder XRD:
-
Scan range:
.[1] -
Hydrates show additional low-angle peaks corresponding to the larger unit cell compared to the simple cubic pattern of the anhydrous salt.
-
References
-
Rubidium fluoride - Wikipedia . Detailed physicochemical properties and hydrate stoichiometry. [Link][2]
-
Fluorine in drug discovery: Role, design and case studies . Analysis of fluorine's role in metabolic stability and drug design.[1] [Link][2][3][4][5][6][7]
-
Hydrogen Bond - Wikipedia . Fundamental mechanics of hydrogen bond strength and orbital interactions. [Link]
-
Activation of fluoride anion as nucleophile in water . Recent studies on tuning fluoride reactivity via hydration management.[1] [Link]
-
Electronic and Optical Properties of Alkaline Earth Metal Fluoride Crystals . Comparative DFT studies on fluoride electronic structures. [Link][2]
Sources
Phase diagram of the rubidium fluoride-water system.
The Phase Diagram of the Rubidium Fluoride-Water (RbF-H₂O) System is a critical reference for applications requiring high-solubility fluoride sources, such as organic fluorination, crystal engineering, and electrolyte formulation.
This guide synthesizes thermodynamic data, phase equilibria, and experimental protocols into a cohesive technical resource.
Technical Guide & Data Analysis
Executive Summary
The Rubidium Fluoride-Water (RbF-H₂O) system is a binary system characterized by extreme solubility , hydrate formation , and hygroscopicity .[1] Unlike lighter alkali metal fluorides (LiF, NaF), RbF exhibits solubility characteristics intermediate between Potassium Fluoride (KF) and Cesium Fluoride (CsF), making it a potent source of "naked" fluoride ions in aqueous and pseudo-aqueous media. Understanding its phase boundaries is essential for optimizing crystallization processes and managing its deliquescent nature during storage and synthesis.
Key System Features:
-
High Solubility: ~130.6 g/100 g H₂O at 18°C.[2]
-
Hydrate Formation: Stable solid phases include RbF·1.5H₂O (Sesquihydrate) and 3RbF·H₂O .
-
Melting Behavior: Incongruent melting of hydrates; Anhydrous RbF melts at 795°C.
Thermodynamic Fundamentals
The phase behavior of RbF in water is governed by the competition between the lattice energy of the ionic solid and the hydration enthalpy of the Rb⁺ and F⁻ ions.
-
Lattice Energy: Relatively low compared to LiF/NaF due to the large ionic radius of Rb⁺ (1.52 Å), facilitating solvent ingress.
-
Hydration Enthalpy: High exothermic heat of solution. The dissolution process is thermodynamically favorable (
) across a wide temperature range, driven by a large increase in entropy.
Periodic Trend Context
Placing RbF within the alkali fluoride series reveals the predictive trend for its phase properties:
-
LiF: Sparingly soluble (High Lattice Energy).
-
NaF: Moderately soluble.
-
KF: Highly soluble; forms hydrates.
-
RbF: Very highly soluble; forms hydrates. [1]
-
CsF: Extremely soluble; forms hydrates.
Phase Equilibria & Diagram Topology
The RbF-H₂O phase diagram is a binary eutectic system with intermediate compound formation (hydrates) .
Invariant Points & Critical Data
The following table summarizes the critical thermodynamic points of the system.
| Invariant Point | Temperature (°C) | Composition (wt% RbF) | Phase Reaction |
| Ice Melting Point | 0.0 | 0.0 | |
| Eutectic (Ice-Hydrate) | ~ -21 to -23 | ~ 30-40 | |
| Peritectic/Melting | 36.0 | ~ 79.5 | |
| Anhydrous Melting | 795.0 | 100.0 |
*Note: Exact eutectic coordinates for RbF-H₂O are often interpolated between KF (-21.8°C) and CsF (-23°C) due to limited specific literature data.
Solubility Profile
RbF shows a positive solubility coefficient (solubility increases with temperature).
| Temperature (°C) | Solubility (g RbF / 100 g H₂O) | Solid Phase |
| 0 | ~ 100 - 110 | Hydrate |
| 18 | 130.6 | Hydrate (2RbF[3]·3H₂O) |
| 25 | > 135 | Hydrate |
| 100 | > 200 | Anhydrous/Lower Hydrate |
Phase Diagram Topology (Visualization)
The following diagram illustrates the logical flow of phases and transitions within the system.
Caption: Schematic topology of the RbF-H₂O system showing phase stability regions and critical transition points.
Experimental Methodologies
To validate these phase boundaries in a research setting, the following protocols are recommended. These methods rely on self-validating checks to ensure data integrity.
Differential Scanning Calorimetry (DSC)
Used to determine invariant points (Eutectic, Melting).
-
Protocol:
-
Prepare RbF aqueous solutions at varying concentrations (10%, 20%, 30%, 40% w/w).
-
Seal in hermetic aluminum pans to prevent moisture loss/gain (critical due to hygroscopicity).
-
Cooling Cycle: Ramp down to -60°C at 5°C/min to freeze the sample.
-
Heating Cycle: Ramp up to 50°C at 2°C/min.
-
Analysis: Identify the onset of the endothermic peak for the eutectic melt (~ -22°C) and the liquidus line (variable T).
-
-
Validation: The eutectic onset temperature must be constant across all concentrations in the two-phase region.
Solubility Determination (Isothermal Gravimetry)
Used to construct the liquidus curve.
-
Protocol:
-
Saturate water with excess RbF solid at a fixed temperature (e.g., 20°C) in a jacketed vessel.
-
Stir for 24 hours to ensure equilibrium.
-
Filtration: Filter the supernatant through a 0.45 µm heated syringe filter (to prevent crystallization during filtering).
-
Drying: Weigh a specific volume, then dry to constant mass at 150°C (to remove lattice water).
-
Calculation:
.
-
Applications & Handling
Chemical Synthesis
RbF is a preferred fluoride source when higher solubility than KF is required but the extreme cost/reactivity of CsF is unwarranted.
-
Naked Fluoride Source: The large Rb⁺ cation weakly associates with F⁻, increasing the nucleophilicity of the fluoride ion in SN2 reactions.
-
Phase Transfer: High aqueous solubility allows for effective phase transfer catalysis in biphasic systems.
Safety & Storage
-
Hygroscopicity: RbF will deliquesce (absorb water until it dissolves) in minutes. Store in a desiccator or glovebox.
-
Toxicity: Acute oral toxicity. Upon contact with gastric acid, it releases Hydrofluoric Acid (HF).
-
First Aid: Calcium gluconate gel must be available for dermal exposure.
-
References
-
Wikipedia. (n.d.). Rubidium fluoride.[1][2][4][5][6][7] Retrieved from [Link][1][6]
-
Heeger Materials. (n.d.). Rubidium Fluoride (RbF).[1][2][4][5][6][7][8] Retrieved from [Link]
-
American Elements. (n.d.). Rubidium Fluoride Hydrate.[5] Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). Rubidium fluoride (CID 83473).[2] Retrieved from [Link]
-
Grokipedia. (n.d.).[9] Rubidium fluoride Properties and Synthesis. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Rubidium fluoride - Wikipedia [en.wikipedia.org]
- 3. you-iggy.com [you-iggy.com]
- 4. moltensalt.org [moltensalt.org]
- 5. americanelements.com [americanelements.com]
- 6. zegmetal.com [zegmetal.com]
- 7. WebElements Periodic Table » Rubidium » rubidium fluoride [webelements.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Using rubidium fluoride hydrate as a catalyst in chemical reactions.
Application Note: Rubidium Fluoride Hydrate ( ) in Catalysis and Synthesis
Executive Summary
Rubidium Fluoride (RbF), specifically supplied as the hydrate (
This guide details the strategic application of RbF hydrate in two primary domains: Homogeneous Organometallic Coupling (Hiyama) and Heterogeneous Solid-Base Catalysis . We provide self-validating protocols for converting the stable hydrate precursor into an active catalytic species.
Physicochemical Profile & Mechanistic Insight[1][2]
The "Naked Fluoride" Effect
The catalytic utility of RbF stems from the low lattice energy of the Rb-F bond compared to lighter alkali fluorides. In polar aprotic solvents (DMSO, DMF, NMP), the large ionic radius of Rubidium (
| Cation | Ionic Radius ( | Lattice Energy (kJ/mol) | Fluoride Nucleophilicity | Solubility (Organic Media) |
| 0.76 | 1030 | Low | Negligible | |
| 1.38 | 808 | Moderate | Low | |
| 1.52 | 774 | High | Moderate | |
| 1.67 | 740 | Very High | High |
Managing the Hydrate
Commercial RbF is typically supplied as a hydrate (often sesquihydrate). Water attenuates fluoride nucleophilicity via hydrogen bonding (
-
For Nucleophilic Fluorination: Water must be removed (See Protocol A).
-
For Supported Catalysis: Water is essential for dissolving the salt during impregnation (See Protocol B).
Protocol A: Hiyama Cross-Coupling (C-C Bond Formation)[2]
Application: Palladium-catalyzed cross-coupling of aryl halides with organosilanes.[1][2] Role of RbF: Activates the organosilane by forming a pentacoordinate silicate intermediate, facilitating transmetallation.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle, highlighting the critical fluoride activation step.
Figure 1: The Hiyama Coupling Cycle.[3][1] RbF activates the inert silane (grey) into a reactive silicate (yellow).
Experimental Procedure
Objective: Coupling of 4-bromoanisole with phenyltrimethoxysilane.
-
Reagent Preparation (Dehydration):
-
Weigh 2.0 equiv. of
into a reaction flask. -
Crucial Step: Add anhydrous toluene and distill off the toluene/water azeotrope (Dean-Stark trap) if strict anhydrous conditions are required. Alternatively, for robust substrates, simple vacuum drying at 140°C for 4 hours is sufficient.
-
-
Reaction Assembly:
-
Under Argon atmosphere, combine:
-
Dried RbF (2.0 equiv)
- (2 mol%)
-
Ligand (e.g.,
, 4 mol%) -
Aryl Bromide (1.0 equiv)
-
Organosilane (1.2 equiv)
-
-
Solvent: Dioxane or DMF (anhydrous).
-
-
Execution:
-
Heat to 80-100°C.
-
Monitoring: Check TLC every 2 hours. The formation of the biphenyl product indicates successful transmetallation.
-
-
Work-up:
-
Filter through a Celite pad to remove insoluble Rb salts and Pd black.
-
Partition between water and ethyl acetate. (Note: Rb salts are highly water-soluble and will wash away easily).
-
Protocol B: Heterogeneous Solid-Base Catalysis (RbF/Alumina)
Application: Knoevenagel Condensation, Michael Addition, or Henry Reaction.
Concept: RbF supported on Alumina (
Catalyst Preparation Workflow
This protocol specifically utilizes the hydrate form effectively, as dissolution in water is required.
Figure 2: Preparation of Supported RbF/Alumina Catalyst.
Preparation Protocol
-
Dissolution: Dissolve 20g of
in 50 mL of deionized water. -
Impregnation: Add 30g of Neutral Alumina (Activity I, 70-230 mesh). Stir the slurry for 30 minutes at room temperature to ensure pore penetration.
-
Drying: Remove water using a rotary evaporator at 60°C until a free-flowing white powder is obtained.
-
Calcination (Activation): Place the powder in a crucible and heat in a muffle furnace at 300–400°C for 4 hours.
-
Why? This removes bound water and creates the active basic sites (
species).
-
-
Storage: Store immediately in a desiccator. The catalyst is highly hygroscopic.
Reaction Example (Knoevenagel Condensation)
-
Mix: Benzaldehyde (10 mmol) + Ethyl Cyanoacetate (10 mmol) + RbF/Alumina (0.5g).
-
Conditions: Solvent-free, room temperature, stirring for 15-60 mins.
-
Work-up: Add
, filter off the catalyst (which can often be reactivated), and evaporate solvent.
Safety & Handling Protocols
Hydrate Management
-
Hygroscopicity: RbF hydrate will deliquesce (turn into liquid) if left open to air. Always weigh quickly and reseal containers with Parafilm.
-
Corrosion: Aqueous RbF solutions are slightly acidic/neutral but can hydrolyze to form HF traces if heated with strong acids. Never use glass vessels for reactions involving RbF at high temperatures if HF generation is possible; use PTFE (Teflon) or PP containers.
Toxicology
-
Acute Toxicity: RbF is toxic by ingestion (LD50 ~500 mg/kg). It interferes with potassium channels and calcium signaling.
-
First Aid: In case of skin contact, wash with Calcium Gluconate gel (standard HF protocol) if there is any suspicion of HF hydrolysis, otherwise copious water.
References
-
Hiyama Cross-Coupling Fundamentals
-
Alkali Metal Fluoride Solubility Studies
- Schmeisser, M., et al. (2019). Solubility of alkali-metal fluorides in non-aqueous solvents. Chemistry - A European Journal.
-
Supported Fluoride C
-
Baba, T., et al. (1986).[4] Knoevenagel condensation catalyzed by alkali metal fluorides supported on alumina. Bulletin of the Chemical Society of Japan.
-
-
Rubidium Fluoride Safety D
-
PubChem Compound Summary for CID 83473: Rubidium Fluoride.[5]
-
Sources
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Rubidium fluoride - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Characterization of Rubidium Fluoride Hydrates (RbF·nH₂O)
[1][2]
Executive Summary & Scientific Context
Rubidium Fluoride (RbF) is a critical alkali metal fluoride utilized as a fluorinating agent in organic synthesis, a dopant in perovskite solar cells, and a component in specialized optical glasses.[1] While anhydrous RbF crystallizes in a cubic rock-salt (NaCl-type) structure, it is aggressively hygroscopic.[1] Upon exposure to ambient moisture, it rapidly converts to hydrated forms, predominantly the sesquihydrate (2RbF·3H₂O) and potentially the monohydrate (RbF·H₂O) or trirubidium monohydrate (3RbF·H₂O) .
For drug development and materials science, the distinction between anhydrous and hydrated forms is non-trivial. The presence of lattice water alters the effective molecular weight (stoichiometry errors), changes solubility profiles, and can introduce unwanted protons into anhydrous reaction environments.
This guide provides a rigorous, multi-modal protocol for characterizing RbF hydrates, ensuring data integrity through self-validating workflows.
Handling & Safety Protocol (Critical Pre-requisite)
Warning: RbF is toxic (acute oral/dermal toxicity) and corrosive.[2] It reacts with stomach acids to form hydrofluoric acid (HF).
-
Environmental Control: All sampling must occur in an inert atmosphere (Argon/Nitrogen glovebox, <1 ppm H₂O).
-
Containerization: Avoid glass for long-term storage of aqueous solutions (etching risk). Use PTFE (Teflon) or PP (Polypropylene).
-
Hygroscopicity Management: RbF will deliquesce (dissolve in absorbed water) within minutes at >40% RH.
Analytical Workflow: The "Triangulation" Method
To definitively characterize RbF·nH₂O, we employ a triangulation strategy:
-
Structural (XRD): Defines the phase (Cubic vs. Lower Symmetry).
-
Thermal (TGA/DSC): Quantifies the solvent of crystallization (n).
-
Chemical (IC/ICP): Validates the Rb:F ratio.
Module A: Powder X-Ray Diffraction (PXRD)
Objective: Differentiate amorphous deliquesced phases, crystalline hydrates, and anhydrous cubic RbF.
Protocol:
-
Sample Prep: Grind the sample in an agate mortar inside the glovebox.
-
Mounting: Load powder into a zero-background holder (silicon) and seal with a Kapton® or Mylar® dome to prevent hydration during the scan.
-
Parameters: Cu Kα radiation (1.5406 Å), 2θ range 10°–80°, step size 0.02°.
Interpretation:
-
Anhydrous RbF: Look for the characteristic face-centered cubic (Fm3m) pattern. Dominant reflections at (111), (200), (220).
-
Hydrates (e.g., 2RbF[3][1]·3H₂O): The incorporation of water expands the lattice and lowers symmetry (often monoclinic or orthorhombic), resulting in additional "superlattice" peaks at lower 2θ angles (<20°) not present in the cubic phase.
Module B: Thermal Analysis (TGA/DSC)
Objective: Precise determination of hydration number 'n'.
Protocol:
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Netzsch STA).
-
Crucible: Aluminum pans (hermetically crimped with a pinhole) or Alumina (if >600°C). Note: Hermetic sealing inside the glovebox is vital to prevent weight gain before the run starts.
-
Ramp: 10°C/min from 25°C to 400°C under flowing dry Nitrogen (50 mL/min).
Data Analysis:
-
Step 1 (Dehydration): Measure weight loss (
) between 50°C and 200°C.-
Calculation:
-
-
Step 2 (Melting): Anhydrous RbF melts at ~795°C. A sharp endotherm significantly below this indicates a hydrate melting point or a eutectic transition.
Module C: Chemical Stoichiometry
Objective: Confirm purity and Rb:F ratio.
Protocol:
-
Rubidium (Rb⁺): Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
-
Wavelengths: 780.02 nm (primary).
-
-
Fluoride (F⁻): Ion Chromatography (IC) with conductivity detection.
-
Column: Anion exchange (e.g., Dionex AS19).
-
Eluent: KOH gradient.
-
Interference Check: Ensure no carbonate peak overlap (common in alkali hydroxides).
-
Quantitative Reference Data
The following table summarizes theoretical values for the most common forms. Use this to validate your experimental data.
| Property | Anhydrous RbF | Sesquihydrate (2RbF[3]·3H₂O) | Monohydrate (RbF·H₂O) |
| Molar Mass ( g/mol ) | 104.47 | 262.98 (dimer) / 131.49 (unit) | 122.49 |
| Rb Content (wt%) | 81.8% | 65.0% | 69.8% |
| F Content (wt%) | 18.2% | 14.4% | 15.5% |
| H₂O Content (wt%) | 0.0% | 20.6% | 14.7% |
| Crystal System | Cubic (Fm3m) | Lower Symmetry (Variable) | Orthorhombic/Monoclinic |
| Melting Point | 795°C | Dehydrates < 200°C | Dehydrates < 200°C |
Decision Logic & Workflow
The following diagram illustrates the decision tree for characterizing an unknown RbF sample.
Figure 1: Integrated workflow for the structural and thermal speciation of Rubidium Fluoride samples.
References
-
Wikiwand. Rubidium fluoride - Properties and Hydrates. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. Rubidium Fluoride Hydrate Structure and Safety. Retrieved from [Link]
-
NIST Chemistry WebBook. Rubidium Fluoride Thermochemical Data. Retrieved from [Link]
-
TA Instruments. Thermal Analysis of Hydrates (General Principles). Retrieved from [Link]
-
Heeger Materials. Rubidium Fluoride Technical Specifications. Retrieved from [Link]
X-ray diffraction analysis of rubidium fluoride hydrate.
Executive Summary
Rubidium Fluoride (RbF) is a critical fluorinating reagent in medicinal chemistry, particularly for introducing fluorine into drug scaffolds to enhance metabolic stability. However, its extreme hygroscopicity presents a significant analytical challenge. RbF rapidly absorbs atmospheric moisture, transitioning from its anhydrous cubic phase (Fm-3m) to various hydrate forms (e.g., RbF·1.5H₂O) and eventually deliquescing into a solution.
This Application Note provides a rigorous protocol for the structural characterization of RbF hydrates using X-ray Diffraction (XRD). It moves beyond standard powder diffraction methods, which often yield false-positive "amorphous" results due to in-process hydration, and establishes a Capillary Transmission Protocol as the gold standard for this material.
Technical Background & Structural Chemistry
The Hygroscopicity Challenge
Unlike stable alkali halides (e.g., NaCl), RbF is deliquescent. The lattice energy of anhydrous RbF is insufficient to prevent the intercalation of water molecules from the atmosphere.
-
Anhydrous Phase: Rock Salt structure (Fm-3m),
. -
Hydrated Phases: The introduction of water lowers the crystal symmetry, often resulting in monoclinic or lower-symmetry unit cells. The most commonly cited stable hydrate is the sesquihydrate (2RbF·3H₂O).
Impact on Drug Development
In drug synthesis, the water content of fluoride sources is a critical quality attribute (CQA). "Wet" RbF can:
-
Quench moisture-sensitive catalysts.
-
Alter reaction kinetics in nucleophilic fluorination (S_NAr).
-
Lead to side reactions (hydrolysis vs. fluorination).
Experimental Protocol: The "Zero-Exposure" Workflow
Objective: Collect high-resolution XRD data without exposing the sample to ambient humidity (>1 ppm H₂O).
Materials & Equipment
-
Glovebox: Argon atmosphere (
ppm, ppm). -
Sample Holder: Borosilicate glass capillaries (0.3 mm or 0.5 mm diameter).
-
Sealant: Non-diffracting clay or flame torch.
-
Instrument: Diffractometer equipped with a capillary spinner and Hard Radiation source (Mo or Ag recommended over Cu to reduce absorption fluorescence from Rb, though Cu is acceptable with proper optics).
Step-by-Step Methodology
Step 1: Glovebox Preparation (The Critical Control Point)
-
All sample handling must occur inside the glovebox.
-
Grind the RbF sample gently using an agate mortar. Note: Excessive energy input during grinding can induce localized heating and dehydration; grind intermittently.
Step 2: Capillary Loading
-
Introduce the empty capillary tube into the glovebox via the antechamber.
-
Use a micro-funnel or vibration tool to pack the powder into the capillary.
-
Target Packing Density: 50-60%. Logic: Overpacking increases absorption effects (micro-absorption), while underpacking reduces signal intensity.
Step 3: Sealing
-
Method A (Preferred): Seal the open end with a minimal amount of vacuum grease followed by molten wax or a flame seal (if a torch is available inside the box).
-
Method B (Alternative): Use a specialized air-tight capillary goniometer head if available.
Step 4: Data Collection Strategy
-
Mount the capillary on the goniometer head.
-
Geometry: Transmission (Debye-Scherrer).
-
Spin Rate: 10–20 RPM (essential to randomize crystallite orientation and minimize preferred orientation effects).
-
Scan Range: 5° to 80°
(Mo K ).
Visualization: Experimental Workflow & Logic
The following diagrams illustrate the operational logic required to prevent phase transformation during analysis.
The "Zero-Exposure" Workflow
Caption: Figure 1. The "Zero-Exposure" workflow ensures the hygroscopic RbF remains in its native state until the capillary is hermetically sealed.
Phase Stability Logic
Caption: Figure 2. Phase evolution of RbF upon exposure. Note the rapid transition to liquid state, which often leads to false 'amorphous' classification in standard analysis.
Data Analysis & Expected Results
When analyzing the diffraction pattern, use the following crystallographic markers to validate the state of your sample.
Table 1: Crystallographic Parameters for Phase Identification
| Parameter | Anhydrous RbF (Target) | RbF · 1.5H₂O (Contaminant) | Deliquescent Phase (Failure) |
| Crystal System | Cubic | Monoclinic / Orthorhombic* | N/A (Liquid) |
| Space Group | Low Symmetry | N/A | |
| Key Reflections ( | Sharp peaks at predictable cubic intervals (e.g., [111], [200]) | Additional "satellite" peaks at low angles ( | Broad "Amorphous Hump" centered ~25-30° |
| Lattice Constant | Variable | N/A | |
| Visual Indicator | Free-flowing white powder | Clumpy/Sticky solid | Visible droplets inside capillary |
*Note: Exact space groups for alkali fluoride hydrates vary by temperature and specific stoichiometry; the presence of low-angle peaks is the primary indicator of hydration.
Troubleshooting Common Issues
-
Issue: Broad background hump with weak peaks.
-
Diagnosis: Sample deliquesced during loading.
-
Solution: Reduce time between grinding and sealing; check glovebox catalyst regeneration.
-
-
Issue: High fluorescence background (if using Cu radiation).
-
Diagnosis: Rubidium (
) fluoresces under Cu K radiation. -
Solution: Use an energy-discriminating detector (e.g., strip detector) with high lower-level discriminator (LLD) settings, or switch to Co or Mo radiation.
-
References & Authoritative Grounding
-
Materials Project. "Materials Explorer: RbF (mp-2064)." The Materials Project. Accessed October 2023. [Link]
-
Wikipedia. "Rubidium Fluoride."[1] Wikimedia Foundation. [Link]
-
Malvern Panalytical. "XRD Sample Preparation - Air Sensitive Sample Holder." YouTube / Malvern Panalytical. [Link]
-
University of Alberta. "Sample Preparation – EAS X-Ray Diffraction Laboratory." [Link]
-
Scientific Research Publishing. "XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices." [Link] (General methodology reference for hygroscopic salts).
Sources
Raman Spectroscopic Analysis of Rubidium Fluoride Hydration States
Application Note & Protocol: AN-RbF-001
Executive Summary
Objective: To establish a robust protocol for the characterization of Rubidium Fluoride (RbF) and its hydrates (RbF·nH₂O) using Raman spectroscopy.[1][2][3][4][5][6][7][8][9] Significance: RbF is a highly hygroscopic alkali metal halide used in specific organic fluorinations and scintillator research.[3] Its extreme affinity for atmospheric moisture leads to rapid formation of hydrates (specifically 2RbF·3H₂O and 3RbF·H₂O), altering its stoichiometry and reactivity.[3] Methodological Advantage: Unlike X-ray diffraction (XRD), which requires extensive sample preparation time during which hydration can occur, Raman spectroscopy offers a rapid, non-destructive probe.[3] Crucially, this protocol leverages a binary contrast mechanism : pure anhydrous cubic RbF is Raman-silent (first-order forbidden), whereas its hydrates exhibit distinct vibrational modes.[3] This provides an immediate, self-validating "Go/No-Go" quality control metric.
Scientific Principles & Causality[3]
The "Silent Lattice" Phenomenon
To interpret the data correctly, one must understand the selection rules governing the sample.
-
Anhydrous RbF: Crystallizes in the rock-salt (NaCl) structure (Space group
).[3] In this centrosymmetric cubic lattice, all atoms occupy sites with inversion symmetry.[3] Consequently, the first-order optical phonons are Raman inactive (but IR active). A perfect crystal of anhydrous RbF should yield a flat baseline, with only weak second-order scattering features visible at high laser power.[3] -
Hydrated RbF: The incorporation of water molecules lowers the crystal symmetry (breaking the inversion center) and introduces new molecular vibrations. This "activates" the spectrum, resulting in:
Spectral Regions of Interest
| Spectral Region | Frequency (cm⁻¹) | Assignment | Diagnostic Value |
| High Frequency | 3200 – 3600 | Primary Indicator: Broad, intense band indicating water presence. | |
| Mid Frequency | 1600 – 1650 | Secondary Indicator: Confirms molecular water (distinct from surface hydroxyls).[3] | |
| Low Frequency | 50 – 400 | Lattice Modes / Librations | Fingerprint: Rb-F vibrations (theoretically ~240-290 cm⁻¹) and water librations activated by hydration.[3] |
Experimental Protocol
Safety & Handling (Critical)
Hazard: RbF is toxic (acute oral toxicity) and corrosive.[3] It causes severe skin burns and eye damage.[3] Environmental Control: RbF is deliquescent; it will absorb water from the air to form a liquid solution within minutes at standard humidity.[3]
-
Requirement: All handling must occur in an inert atmosphere (Ar or N₂ glovebox, <1 ppm H₂O).
Sample Preparation Workflow
Goal: Hermetic sealing of the sample to prevent in-situ hydration during measurement.
-
Preparation (Inside Glovebox):
-
Sealing:
-
Seal both ends of the capillary using melt-sealing (flame or heated filament) or a high-vacuum wax/epoxy if heat sensitivity is a concern (though RbF is thermally stable up to ~795°C, hydrates may dehydrate if heated). Melt-sealing is preferred.
-
-
Mounting:
-
Affix the sealed capillary horizontally onto a microscope slide using modeling clay or double-sided tape.
-
Instrument Configuration
-
Excitation Source: 532 nm or 785 nm single-mode laser.[3]
-
Note: 532 nm (Green) provides higher scattering efficiency (
) which is beneficial for the weak lattice modes.[3]
-
-
Objective Lens: 20x or 50x Long Working Distance (LWD).
-
Reasoning: Focus must be through the capillary glass wall. High NA objectives may suffer from spherical aberration due to the glass curvature.
-
-
Laser Power: Start at <10 mW.[3]
-
Caution: While RbF is stable, high power density can locally heat the sample, driving off water from the hydrate and altering the phase in real-time (dehydration artifact).
-
-
Acquisition Time: 10–30 seconds per accumulation, 3–5 accumulations to improve Signal-to-Noise Ratio (SNR).
Measurement Logic Diagram
Figure 1: Decision logic for RbF hydration analysis.[3] The binary nature of the Raman signal (Silent vs. Active) simplifies the workflow.
Data Analysis & Interpretation
The "Fingerprint" Verification
When analyzing the spectra, use the following checklist to validate the state of the material.
Scenario A: Pure Anhydrous RbF
-
Spectrum: Essentially a flat line.[3]
-
Artifacts: You may see sharp peaks from the glass capillary (typically broad bands ~500 cm⁻¹ and ~1100 cm⁻¹). Subtract the empty capillary background to confirm.[3]
Scenario B: RbF Hydrate (e.g., 2RbF[3]·3H₂O)
-
High Wavenumber: A broad, Gaussian-like band appears centered between 3200–3550 cm⁻¹.[3] This is the symmetric and asymmetric stretching of water molecules within the crystal lattice.
Quantification (Semi-Quantitative)
To estimate the degree of hydration (n), use the ratio of the water band area to a standard reference if available. However, for a self-contained estimation without an external standard:
-
Normalize the spectrum to the glass capillary background (internal standard method, assuming constant glass volume in focus).[3]
-
Integrate the area under the O-H stretch (
, 3000-3700 cm⁻¹).[3] -
Correlate
with gravimetric data from TGA (Thermogravimetric Analysis) to build a calibration curve for your specific instrument setup.[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Fluorescence Background | Organic impurities or glass fluorescence. | Switch to 785 nm excitation; Photobleach for 60s before acquisition.[3] |
| Signal Disappears | Laser heating caused in-situ dehydration.[3] | Reduce laser power to <5 mW; Defocus slightly. |
| Unexpected Peaks | Capillary contamination or reaction with glass (HF formation).[3][10] | Ensure RbF is neutral; Use quartz capillaries if HF etching is suspected (RbF + H₂O |
| No Signal (Hydrate) | Sample is actually anhydrous or optical alignment is off. | Focus on the capillary wall first, then move 50 µm inward.[3] |
References
-
Rubidium Fluoride Properties
-
Raman Selection Rules (Alkali Halides)
-
Vibrational Modes of Rb-F (Cluster Theory)
-
Source: Makungwa, T. et al. (2015).[3] Molecular and Ionic Clusters of Rubidium Fluoride: Theoretical Study of Structure and Vibrational Spectra. International Journal of Computational and Theoretical Chemistry. (Provides calculated frequencies for Rb-F stretching modes ~248-289 cm⁻¹).
-
-
Hygroscopic Sample Handling
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Rubidium fluoride - Wikipedia [en.wikipedia.org]
- 4. Sample Preparation for 3D-Raman Microspectroscopic Mapping of Fully Hydrated Protist Cells [protocols.io]
- 5. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 6. eubopen.org [eubopen.org]
- 7. Raman spectroscopy‐based diagnostics of water deficit and salinity stresses in two accessions of peanut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ratiometric sensing of fluoride ions using Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Isotropic and anisotropic Raman scattering from molten alkali-metal fluorides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. WebElements Periodic Table » Rubidium » rubidium fluoride [webelements.com]
Strategic Application Note: Electrochemical Utility of Rubidium Fluoride (RbF) Solutions
Executive Summary & Strategic Rationale
Rubidium Fluoride (RbF) is often overlooked in favor of its lighter congeners (LiF, KF) or the more reactive Cesium Fluoride (CsF). However, for specific high-value electrochemical applications, RbF solutions offer a unique "Goldilocks" zone of physicochemical properties.
Why RbF?
-
Extreme Aqueous Solubility: RbF has a solubility of ~130 g/100 mL (at 20°C), significantly higher than LiF or NaF. This property is critical for "Water-in-Salt" (WiS) electrolyte engineering, where minimizing free water activity is the key to expanding the electrochemical stability window.
-
Cation Shielding Effects: The Rb⁺ ion (1.52 Å) is larger than K⁺ (1.38 Å) but smaller than Cs⁺ (1.67 Å). In organic electrosynthesis, this specific ionic radius modulates the "nakedness" of the fluoride anion when used with phase-transfer catalysts, offering distinct selectivity profiles in fluorination reactions compared to KF or CsF.
-
Conductivity: RbF solutions exhibit high ionic conductivity due to the low charge density and weak hydration shell of the Rb⁺ ion, facilitating rapid charge transfer.
This guide details two advanced protocols: High-Concentration Aqueous Electrolyte Engineering (Energy Storage) and Nucleophilic Electrochemical Fluorination (Pharma/Synthesis).
Physicochemical Profile
To design effective protocols, one must understand the solution dynamics of RbF compared to standard alternatives.
Table 1: Comparative Properties of Alkali Fluorides
| Property | LiF | NaF | KF | RbF | CsF |
| Molar Mass ( g/mol ) | 25.94 | 41.99 | 58.10 | 104.47 | 151.90 |
| Aq. Solubility (g/100mL) | 0.13 | 4.0 | 92 | ~130 | 367 |
| Cation Radius (Å) | 0.76 | 1.02 | 1.38 | 1.52 | 1.67 |
| Hygroscopicity | Low | Low | High | Very High | Deliquescent |
| Application Niche | SEI Formation | General | General | High-Conc. Electrolytes | Strong Bases |
Protocol A: Ultra-High Concentration "Water-in-Salt" Electrolytes
Application: Aqueous Batteries & Supercapacitors Goal: Expand the electrochemical stability window of water beyond 1.23 V to >2.5 V by suppressing water activity.
Mechanistic Insight
In dilute solutions, water molecules freely solvate ions. Under potential, "free" water decomposes (hydrogen/oxygen evolution). By saturating the solution with RbF, water molecules are locked into the primary hydration shell of the Rb⁺ ions. This lack of free water thermodynamically hinders decomposition, allowing for higher voltage operation.
Workflow Diagram
Figure 1: Workflow for preparing high-purity, high-concentration RbF electrolytes. Note the critical drying step due to RbF's hygroscopic nature.
Experimental Protocol
Materials:
-
Rubidium Fluoride (99.9% metals basis).
-
Deionized Water (18.2 MΩ·cm).
-
Three-electrode cell (Working: Pt disk; Counter: Pt wire; Ref: Ag/AgCl).
Step-by-Step Procedure:
-
Pre-treatment: RbF is extremely hygroscopic. Dry the RbF powder in a vacuum oven at 120°C for at least 12 hours prior to use. Handle quickly in a dry box or low-humidity environment.
-
Saturation Calculation: Target a molality (
) of >20 m.-
Calculation: For 10 mL of water, weigh out approx. 20-25 g of RbF (Note: This approaches saturation; slight heating may be required).
-
-
Dissolution (Exothermic Warning):
-
Place water in a jacketed beaker maintained at 25°C.
-
Add RbF in small increments (0.5 g) with vigorous magnetic stirring.
-
Critical: RbF dissolution is exothermic. Monitor temperature; do not let the solution boil, as this alters concentration via evaporation.
-
-
Degassing: Purge the viscous solution with high-purity Nitrogen or Argon for 20 minutes to remove dissolved oxygen, which interferes with window determination.
-
Electrochemical Characterization (CV):
-
Immerse electrodes.
-
Perform Cyclic Voltammetry (CV) at 10 mV/s.
-
Scan range: Start at -1.5 V to +1.5 V vs. Ag/AgCl and expand outward until current density exceeds 0.5 mA/cm² (cutoff for water splitting).
-
-
Validation: A successful "Water-in-Salt" RbF electrolyte should show a stability window significantly wider than the standard 1.23 V (typically reaching ~2.0 - 2.4 V).
Protocol B: Selective Anodic Fluorination (Organic Synthesis)
Application: Pharmaceutical Drug Development (Bio-isostere synthesis) Goal: Introduce fluorine into organic substrates (e.g., sulfides, aromatics) using RbF as a mild, selective nucleophile.
Mechanistic Insight
Direct fluorination using
-
The RbF Advantage: In organic solvents (MeCN), RbF is insoluble. By using 18-Crown-6 , we complex the Rb⁺. The resulting "naked" fluoride ion (
) is highly reactive but less basic than when using CsF, reducing elimination side-reactions.
Reaction Pathway Diagram
Figure 2: Mechanism of electrochemical fluorination. The Rb-Crown complex acts as a phase transfer catalyst, delivering fluoride to the oxidized substrate.
Experimental Protocol
Materials:
-
Anodic Cell: H-type divided cell (to prevent product reduction at cathode).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Electrolyte: RbF (0.1 M) + 18-Crown-6 (0.1 M).
-
Substrate: e.g., Phenyl sulfide (10 mmol).
-
Electrodes: Platinum (Anode) / Platinum or Graphite (Cathode).
Step-by-Step Procedure:
-
Electrolyte Preparation:
-
In a glovebox, dissolve equimolar amounts of RbF and 18-Crown-6 in anhydrous MeCN.
-
Note: The solution should turn clear as the complex forms. If turbidity persists, sonicate for 5 minutes.
-
-
Cell Assembly:
-
Fill the anodic compartment with the RbF/Crown/Substrate solution.
-
Fill the cathodic compartment with RbF/Crown solution (no substrate).
-
Separate compartments with a fine glass frit or anion-exchange membrane.
-
-
Electrolysis:
-
Apply Constant Current (Galvanostatic) electrolysis.
-
Current Density: 5–10 mA/cm². (Low current density favors selectivity).
-
Charge Target: 2.2 F/mol (approx 10% excess charge).
-
-
Work-up:
-
Evaporate MeCN under reduced pressure.
-
Extract residue with Dichloromethane (DCM) / Water.
-
Safety: The aqueous layer contains residual RbF. Dispose of as hazardous fluoride waste.
-
-
Analysis:
-
Analyze the organic layer via ¹⁹F-NMR. A successful reaction will show a distinct shift (typically -150 to -200 ppm relative to CFCl₃) corresponding to the C-F or S-F bond.
-
References
-
Suo, L., et al. (2015).[2] "Water-in-salt" electrolyte enables high-voltage aqueous lithium-ion chemistries.[2] Science, 350(6263), 938-943.
- Context: Foundational text for the "Water-in-Salt" concept applied in Protocol A.
-
Fuchigami, T., & Inagi, S. (2020). Recent Advances in Electrochemical Systems for Selective Fluorination of Organic Compounds. Accounts of Chemical Research, 53(2), 322-334.
- Context: Authoritative review on electrochemical fluorination mechanisms and c
-
Dinoiu, V. (2005). Electrochemical Fluorination of Organic Compounds. Revue Roumaine de Chimie, 50(7-8), 456.
- Context: detailed protocols on using fluoride salts in organic electrosynthesis.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83473, Rubidium Fluoride.[3]
- Context: Verification of physicochemical properties (Solubility, Toxicity).
Sources
Application Note: Quantitative Determination of Rubidium in Rubidium Fluoride Hydrate
Executive Summary
Rubidium Fluoride (RbF) is a critical reagent in organic fluorination and optical glass manufacturing. However, its extreme hygroscopicity leads to the formation of variable hydrates (
This guide details two validated protocols for Rb quantification:
-
Gravimetric Analysis: The absolute reference method using Sodium Tetraphenylborate (NaTPB), ideal for assay validation and high-concentration samples.
-
ICP-OES: The high-throughput routine method utilizing ionization buffering, suitable for trace analysis and rapid batch testing.
Safety & Handling (Critical)
WARNING: Rubidium Fluoride is acutely toxic (H301, H311, H330) and hygroscopic.
-
Engineering Controls: All weighing operations must occur within a humidity-controlled glovebox (
RH) or using a "weighing by difference" technique in a fume hood. -
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Chemical Incompatibility: Avoid contact with strong acids (releases HF gas).
Analytical Decision Matrix
The choice of method depends on the required precision and sample throughput.
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on precision vs. throughput needs.
Method A: Gravimetric Determination (Reference Standard)
Principle: Rubidium ions precipitate quantitatively with tetraphenylborate (TPB) anions in a slightly acidic medium. The resulting precipitate,
Reagents
-
Precipitant: Sodium Tetraphenylborate (NaTPB), 0.1 M solution (freshly prepared and filtered).
-
Wash Solution: Saturated aqueous solution of Rubidium Tetraphenylborate (trace) or cold distilled water.
-
Acidifier: Acetic acid (10% v/v).
Protocol
-
Sample Preparation: Accurately weigh ~150 mg of RbF hydrate (
) into a 250 mL beaker. Dissolve in 50 mL distilled water. -
Acidification: Add 5 drops of acetic acid to adjust pH to ~4–5. Note: This prevents the co-precipitation of basic impurities.
-
Precipitation: Slowly add 0.1 M NaTPB solution with constant stirring. Add a 10% excess (calculated based on theoretical Rb content).
-
Observation: A dense white precipitate forms immediately.
-
-
Digestion: Allow the precipitate to settle for 30 minutes at room temperature.
-
Filtration: Filter through a pre-weighed sintered glass crucible (porosity G4).
-
Washing: Wash the precipitate 3x with 5 mL of cold wash solution.
-
Drying: Dry the crucible at 120°C for 1 hour. Cool in a desiccator and weigh (
).
Calculation
The gravimetric factor (
Method B: ICP-OES Analysis (Routine)
Principle: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) detects Rb emission at 780.02 nm.
Critical Challenge: As an alkali metal, Rb is an "Easily Ionizable Element" (EIE).[1] In the high-temperature plasma, it ionizes (
Instrument Parameters
| Parameter | Setting |
| Wavelength | 780.023 nm (Primary), 420.18 nm (Secondary) |
| RF Power | 1100 – 1200 W (Lower power reduces ionization) |
| Nebulizer Flow | 0.7 L/min |
| View Mode | Radial (Preferred for high concentrations to avoid saturation) |
| Ionization Buffer | 0.1% CsCl in 1% |
Workflow Diagram
Figure 2: ICP-OES workflow highlighting the critical addition of Cesium buffer.
Protocol
-
Stock Solution: Prepare a 1000 ppm Rb standard from high-purity RbCl.
-
Buffer Preparation: Prepare a solution of 2000 ppm Cs (from CsCl) in 1%
. -
Calibration Standards: Prepare 0, 1, 5, 10, and 20 ppm Rb standards. Crucial: All standards must contain the same concentration of Cs buffer (e.g., 1000 ppm Cs) as the samples.
-
Sample Prep: Dissolve RbF hydrate in 1%
and dilute to fall within the calibration range (e.g., target 10 ppm). Add Cs buffer to match standards. -
Analysis: Run calibration followed by samples. Use Yttrium (371.03 nm) as an internal standard if drift is observed.
Data Analysis: Determining Hydration State ( )
Once the Mass Percent of Rb (
-
Theoretical Mass of Anhydrous RbF:
-
Calculate Total Molar Mass of Hydrate (
): -
Solve for Water Mass:
-
Calculate Moles of Water (
):
Example Table: Interpretation of Results
| Experimental % Rb | Calculated MW | Approx.
References
-
NIST Atomic Spectra Database. Rubidium Spectral Lines.[3] National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Rubidium Fluoride Hydrate Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
USGS. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Elements by ICP-OES. (Referencing alkali suppression techniques). Available at: [Link]
Sources
Troubleshooting & Optimization
How to prevent decomposition of rubidium fluoride hydrate during storage.
Subject: Prevention of Hydrolysis and Deliquescence in RbF Hydrates
Ticket ID: RbF-STAB-001 Priority: High (Chemical Integrity & Safety Risk)
Core Analysis: The Mechanism of Failure
User Query: "Why is my Rubidium Fluoride decomposing, and how do I stop it?"
Technical Insight:
Rubidium Fluoride (RbF) and its hydrates (e.g.,
RbF is extremely hygroscopic.[1] It pulls moisture from the air until it dissolves in its own crystal water. Once in solution, or even in a high-humidity solid state, the fluoride ion (
The Chemical Failure Pathway:
If this occurs in a glass container, the generated HF attacks the silica matrix of the glass, producing Silicon Tetrafluoride (
Visualizing the Degradation Cycle
The following diagram illustrates why standard storage methods often fail with Fluorides.
Figure 1: The "Vicious Cycle" of Fluoride Hydrolysis. Note the red feedback loop where glass corrosion generates water, accelerating the destruction of the sample.
Storage Protocol: Hardware & Vessel Compatibility
Critical Directive: NEVER store Rubidium Fluoride (hydrate or anhydrous) in glass.
The fluoride ion will etch glass over time, especially if any moisture is present. This introduces silicate impurities and weakens the vessel.
Vessel Compatibility Matrix
| Material | Compatibility | Technical Notes |
| Borosilicate Glass | CRITICAL FAIL | Reacts with trace HF to form |
| Quartz | CRITICAL FAIL | Rapid etching; similar mechanism to borosilicate. |
| PFA / PTFE (Teflon) | EXCELLENT | Chemically inert to Fluorides and HF. Hydrophobic surface prevents moisture accumulation. |
| HDPE / PP | GOOD | Acceptable for general storage. Less expensive than PFA but slightly more permeable to water vapor over years. |
| Stainless Steel (316) | MODERATE | Acceptable for anhydrous forms, but hydrated salts may cause minor surface corrosion/pitting over long periods. |
Actionable Step: Transfer all RbF stock immediately to Nalgene PFA or HDPE wide-mouth bottles . Ensure the threads are wrapped with Parafilm or Teflon tape after closing to create a secondary vapor barrier.
Environmental Control: The Atmosphere
To prevent the hydrate from shifting stoichiometry (losing water) or deliquescing (gaining water), you must control the water vapor pressure around the sample.
Protocol A: The Glovebox (Gold Standard)
-
Atmosphere: Argon or Nitrogen (99.999%).
-
Moisture Level: < 0.5 ppm
. -
Handling: Open the container only inside the box.
-
Why: This completely arrests the hydrolysis equilibrium by removing the reactant (
) from the environment.
Protocol B: The Desiccator (Standard Lab)
If a glovebox is unavailable, use a vacuum desiccator, but choose your desiccant wisely.
-
Recommended Desiccant: Phosphorus Pentoxide (
) or Molecular Sieves (4Å). -
-
Reasoning: If the RbF releases any trace HF vapors, the HF will attack the Silica Gel desiccant, degrading it and potentially releasing volatile silicon fluorides back into the desiccator atmosphere.
-
Troubleshooting & Recovery (FAQ)
Q1: My RbF hydrate has clumped into a hard block. Is it ruined?
-
Diagnosis: This is early-stage deliquescence followed by re-solidification due to temperature changes.
-
Solution: The chemical purity is likely still acceptable (
), but surface hydrolysis may have occurred. -
Recovery: Grind the clumps in a mortar and pestle made of Agate or PTFE (do not use porcelain/ceramic). Dry under vacuum at room temperature for 24 hours.
Q2: Can I dry the hydrate in an oven to remove excess water?
-
Warning: Heating hydrated alkali fluorides often leads to the loss of HF rather than just water:
-
Protocol: Do not heat above 60°C unless you are under a dynamic vacuum or an anhydrous HF atmosphere. For general drying, use Vacuum Desiccation at ambient temperature (
) over for 48 hours.
Q3: The pH of a 1M solution of my RbF is 9.5. Is this normal?
-
Analysis: Yes. RbF is a salt of a strong base (
) and a weak acid ( ). It will naturally be slightly alkaline. -
Threshold: If pH > 11, significant hydrolysis has occurred, and the sample contains substantial Rubidium Hydroxide. Recrystallization from hydrofluoric acid (dangerous, requires expertise) would be required to restore purity.
Decision Logic for Handling
Use this flow to determine the immediate action required for your inventory.
Figure 2: Triage protocol for inspecting stored Rubidium Fluoride.
References
- Spierings, G. A. C. M. (1993). "Wet chemical etching of silicate glasses in hydrofluoric acid based solutions." Journal of Materials Science, 28, 6261–6273.
-
Housecroft, C. E., & Sharpe, A. G. (2012). Inorganic Chemistry (4th ed.). Pearson. (Chemistry of Alkali Metal Fluorides and Hydrolysis).[4][5][6]
Sources
Controlling the hydration state of rubidium fluoride during crystallization.
Technical Guide ID: RbF-HC-001
Status: Active | Updated: 2024-05-20 Scope: Hydration state management, crystallization protocols, and anhydrous preparation of Rubidium Fluoride.
The Hygroscopicity Challenge: Understanding the "Water Sponge"
Rubidium Fluoride (RbF) is not merely "hygroscopic"; it is deliquescent. In ambient conditions, it does not just adsorb surface moisture—it actively pulls water from the atmosphere to dissolve itself, eventually forming a concentrated solution.
For researchers, the critical distinction lies between the stable hydrate and the reactive anhydrous form.
-
The Stable State: RbF[1][2][3][4]·1.5H₂O (Sesquihydrate). This is the thermodynamic sink. If you leave anhydrous RbF out, it seeks this state.
-
The Reactive State: Anhydrous RbF (Rock salt structure).[1] Essential for fluorination reactions (e.g., Halex reaction) where water causes side reactions or hydrolysis.
The Hydrolysis Trap
The most common failure mode in RbF handling is thermal hydrolysis . Heating hydrated RbF to "dry" it without specific precautions causes the fluoride ion to attack the lattice water, releasing Hydrogen Fluoride (HF) gas and contaminating your sample with Rubidium Hydroxide (RbOH).
Result: Your "dried" reagent is now basic (RbOH) and lacks the stoichiometric fluoride required for your reaction.
Visualization: The Hydration Cycle & Control Points
The following diagram illustrates the phase transitions and the critical control points where you must intervene to prevent hydrolysis or deliquescence.
Figure 1: The RbF Hydration Cycle. Note the "Red Path" of uncontrolled heating leading to hydrolysis, versus the "Green Path" of azeotropic drying.
Experimental Protocols
Protocol A: Azeotropic Drying (The "Gold Standard")
Objective: Prepare anhydrous RbF from commercial hydrate without generating RbOH/HF.
Mechanism: Toluene forms a low-boiling azeotrope with water, carrying lattice water out of the system at temperatures (
Reagents:
-
Commercial RbF (Hydrate)[5]
-
Anhydrous Toluene (or Benzene, if permitted)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Connect the top of the condenser to an inert gas line (Argon/Nitrogen).
-
Charge: Add RbF hydrate and toluene (approx. 10 mL toluene per gram of RbF).
-
Reflux: Heat the mixture to vigorous reflux. Water will collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until no further water droplets separate in the trap (typically 3–6 hours).
-
Isolation:
-
Option 1 (Slurry Use): If the solvent for the next step is compatible, use the RbF/Toluene slurry directly.
-
Option 2 (Solid Isolation): Filter under inert atmosphere (Schlenk line) or evaporate toluene under reduced pressure.
-
-
Validation: Perform a Karl Fischer titration on a small aliquot. Target water content:
.
Protocol B: Purification via Antisolvent Crystallization
Objective: Purify crude RbF while controlling crystal size. Note: This method usually yields the hydrate unless performed in a glovebox with strictly anhydrous solvents.
Reagents:
-
Crude RbF[1]
-
Solvent: Degassed Water (minimal volume)
-
Antisolvent: Methanol or Ethanol (RbF is insoluble in alcohols).
Step-by-Step:
-
Dissolution: Dissolve RbF in the minimum amount of water at room temperature (approx. 1.3 g/mL). Filter to remove insolubles.
-
Precipitation: Slowly add the aqueous RbF solution dropwise into a rapidly stirring volume of Methanol (ratio 1:10 Water:Methanol).
-
Observation: A fine white precipitate will form immediately.
-
Digestion: Allow the slurry to stir for 30 minutes to ripen the crystals.
-
Filtration: Filter and wash with cold methanol.
-
Drying: Dry in a vacuum oven at
(yields hydrate) or proceed to Protocol A for anhydrous.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Material turns to "goo" on scale | Relative Humidity (RH) > Critical RH (approx 30%). | Weigh inside a glovebox or use a "weighing boat" with a lid. Speed is critical. |
| Glassware etching / Fogging | HF formation due to hydrolysis. | STOP immediately. Neutralize with Calcium Carbonate. Your sample is contaminated with RbOH. Switch to plastic (PTFE/PFA) or Platinum labware if high heat is required. |
| Low Yield in Fluorination | Presence of water or RbOH contamination. | Re-dry the RbF using Protocol A (Azeotropic). Do not rely on oven drying alone. |
| Clumping during drying | Sintering of crystal surface. | Use mechanical stirring during azeotropic drying (Protocol A) rather than static oven drying. |
Frequently Asked Questions (FAQ)
Q: Can I dry RbF in a standard vacuum oven?
A: Yes, but with high risk. To do this safely, you must ramp the temperature very slowly (e.g.,
Q: Why is my "Anhydrous" RbF reacting like a base? A: It likely contains Rubidium Hydroxide (RbOH). If you dried it thermally without removing water efficiently (azeotrope), the F⁻ attacked the H₂O. Check the pH of a 1% aqueous solution; if pH > 8, you have significant hydroxide contamination.
Q: What is the exact stoichiometry of the commercial hydrate? A: Most commercial sources supply the Sesquihydrate (RbF · 1.5 H₂O) . However, depending on the crystallization history, you may encounter the 1/3 hydrate (3RbF · H₂O). Always assume 1.5 H₂O for molarity calculations unless you have dried it yourself.
References
- Mellor, J. W. (1922). A Comprehensive Treatise on Inorganic and Theoretical Chemistry, Vol. II. Longmans, Green and Co.
-
Sigma-Aldrich. (n.d.). Rubidium Fluoride Product Specification. Retrieved from (Confirms solubility and trace metal basis).
- Finger, G. C., & Oesterling, R. E. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(11), 2593–2596. (Establishes azeotropic drying protocols for alkali fluorides).
-
PubChem. (n.d.). Rubidium Fluoride Compound Summary. National Library of Medicine. Retrieved from (Safety and Physical Properties).
Sources
Removing impurities from synthesized rubidium fluoride hydrate.
Technical Support Center: Rubidium Fluoride (RbF) Synthesis & Purification
Status: Operational Ticket ID: RbF-PUR-001 Assigned Specialist: Senior Application Scientist, Inorganic Synthesis Division
Welcome to the Technical Support Hub
You are likely experiencing yield loss, unexpected turbidity, or pH inconsistencies in your synthesized Rubidium Fluoride (RbF). Because RbF is a highly hygroscopic alkali fluoride synthesized via aggressive fluorination (Rb₂CO₃ + HF), it presents unique purification challenges that standard desalting methods cannot address.
This guide replaces generic advice with chemically grounded troubleshooting protocols.
Critical Safety & Material Warning
STOP AND VERIFY:
-
The "Glass Killer" Rule: Do NOT use borosilicate glassware (Pyrex/Duran) at any stage where HF or aqueous fluoride ions are present. Fluoride ions attack silicon dioxide (
), contaminating your product with rubidium hexafluorosilicate (Rb₂SiF₆) , a white, insoluble precipitate often mistaken for product. -
Labware Requirement: Use exclusively PTFE (Teflon) , PFA , or Polypropylene (PP) beakers, funnels, and stirring rods.
Diagnostic Matrix: Identify Your Impurity
Use this decision matrix to identify the specific contamination based on your observation.
Figure 1: Diagnostic logic flow for identifying common RbF impurities.
Module 1: Removing Silicates (The "White Cloud" Issue)
The Problem: If you used glassware during synthesis, your product contains Rubidium Hexafluorosilicate (Rb₂SiF₆). This is the most common "impurity" reported by users.
The Mechanism:
Corrective Protocol:
-
Dissolution: Dissolve your crude solid in minimal degassed ultrapure water in a polypropylene beaker.
-
Note: If the solution is cloudy, the precipitate is likely the silicate.
-
-
Filtration: Filter the solution through a 0.22 µm PES or PTFE membrane syringe filter .
-
Crucial: Do not use a glass frit filter.
-
-
Precipitation (Recrystallization):
-
RbF is insoluble in ethanol/methanol.
-
Slowly add the aqueous RbF filtrate into a stirred volume of ice-cold Ethanol (EtOH) (Ratio 1:10 Water:EtOH).
-
The pure RbF will crash out as a white crystalline solid, leaving trace soluble impurities in the mother liquor.
-
-
Collection: Centrifuge or vacuum filter (using plastic funnel) to collect the solid.
Module 2: Neutralizing Bifluorides (pH Correction)
The Problem: Synthesis often uses excess HF to drive the reaction, resulting in Rubidium Bifluoride (RbHF₂).
Identification: Dissolve a small aliquot (10 mg) in water. If pH < 7.0, you have RbHF₂.
The Mechanism:
Corrective Protocol:
-
Titration: Re-dissolve the crude mass in water (in a PTFE vessel).
-
Neutralization: Slowly add a Rubidium Carbonate (Rb₂CO₃) solution dropwise while monitoring pH.
-
Target: pH 7.5 - 8.0. (Slightly basic is preferred to acidic, as carbonate is easier to wash out or decompose than bifluoride).
-
-
Reaction:
. -
Verification: Ensure bubbling (CO₂) ceases.
Module 3: Dehydration (Converting Hydrate to Anhydrous)
The Problem: RbF forms stable hydrates (RbF·1.5H₂O).[2] Heating it in open air causes hydrolysis, converting your fluoride back into hydroxide.
The Risk:
Corrective Protocol (Vacuum Drying):
| Parameter | Setting | Rationale |
| Equipment | Vacuum Oven (PTFE lined) | Lowers boiling point of water; removes evolved vapors. |
| Pressure | < 10 mbar | Essential to pull water from the lattice. |
| Step 1 Temp | 60°C (2 hours) | Removes surface moisture without melting the hydrate. |
| Step 2 Temp | 120°C (4 hours) | Breaks the hydrate bond. |
| Step 3 Temp | 200°C (2 hours) | Ensures complete anhydrous state. |
| Atmosphere | Nitrogen/Argon Bleed | Prevents re-absorption of atmospheric moisture during cooling. |
Visual Workflow: The Purification Pipeline
This diagram illustrates the integrated workflow to move from Crude Reactant to High-Purity Anhydrous RbF.
Figure 2: Step-by-step purification pipeline for Rubidium Fluoride.
FAQ: Researcher to Researcher
Q: Can I use a rotary evaporator (Rotavap) to dry the solution? A: Only if the condenser and flask are plastic-coated or if you accept high silica contamination. Standard Rotavaps are glass. The hot fluoride solution will etch the flask, introducing impurities.[3] Recommendation: Use a PTFE beaker on a hotplate with a graphite block, or freeze-dry (lyophilize) if the chamber is compatible.
Q: My final product is yellow. Why? A: This usually indicates iron (Fe) contamination, likely from steel spatulas or non-analytical grade starting materials. RbF should be pure white.[4] Re-dissolve, filter, and recrystallize using high-grade ethanol.
Q: How do I store the anhydrous powder? A: RbF is deliquescent (it absorbs water until it dissolves in it). Store in a PFA bottle inside a desiccator or glovebox under Argon. Wrap the cap with Parafilm.
References
-
Synthesis and Properties: Rubidium Fluoride - Compound Summary. PubChem.[2] National Library of Medicine. [Link]
-
Glass Etching Mechanism: Spierings, G. A. C. M.[5] "Wet chemical etching of silicate glasses in hydrofluoric acid based solutions." Journal of Materials Science, 28, 6261–6273 (1993).[5] [Link]
-
Solubility Data: Solubility of Alkali Metal Fluorides in Water and Alcohols. IUPAC-NIST Solubility Data Series. [Link]
-
Bifluoride Equilibrium: Hydrogen bonding in the bifluoride ion. Journal of Chemical Physics. [Link]
Sources
Mitigating interference in the analytical determination of rubidium.
Topic: Mitigating Interference in the Analytical Determination of Rubidium ID: TS-RB-2024-V2 Status: Active Audience: Analytical Chemists, PK/PD Scientists, Geochemists
Introduction: The Physics of Rubidium Analysis
Rubidium (Rb) presents a dichotomy in analytical chemistry. In biological matrices, it acts as a potassium congener, often used in ion channel tracers or perfusion studies. In geological samples, it is the parent isotope for Rb-Sr dating.
The primary challenge in determining Rb is not sensitivity, but selectivity and ionization equilibrium .
-
In Flame AAS/AES: Rb has a low ionization potential (4.177 eV). It ionizes too efficiently, reducing the population of ground-state atoms available to absorb light.
-
In ICP-MS: The primary isotope
suffers from a direct isobaric overlap with , rendering standard quantification impossible without reaction chemistry or mass shifting.
This guide provides modular troubleshooting workflows to isolate and neutralize these interferences.
Module 1: Atomic Absorption Spectroscopy (AAS)
Issue: Non-linear calibration and low sensitivity due to ionization.
The Mechanism: Ionization Equilibrium
In an air-acetylene flame (
Protocol A-1: The Ionization Buffer System
Objective: Stabilize the electron density in the flame to ensure 100% of Rb remains in the ground state (
Reagents:
-
Cesium Chloride (CsCl) or Cesium Nitrate (
) . -
Why Cs? Cesium has an even lower ionization potential (3.89 eV) than Rb. It acts as a "sacrificial lamb," ionizing completely to flood the flame with electrons.
Workflow:
-
Preparation: Prepare a 10% (w/v) Cs stock solution.
-
Dosing: Add Cs stock to all blanks, standards, and samples to achieve a final concentration of 0.2% (2000 ppm) Cs .
-
Validation:
-
Measure the absorbance of a 5 ppm Rb standard without Cs.
-
Measure the absorbance of a 5 ppm Rb standard with Cs.
-
Pass Criteria: The signal with Cs must be significantly higher (typically 2-3x). If not, check flame stoichiometry (fuel-rich flames reduce ionization but increase noise).
-
Visual Logic: Ionization Suppression
Caption: The addition of Cesium (green) floods the flame with electrons, reversing the ionization equilibrium and forcing Rubidium back to the measurable ground state (yellow).
Module 2: ICP-MS Determination
Issue: Isobaric Interference (
The Mechanism: Mass Overlap
Rubidium has two natural isotopes:
Protocol I-1: Isotope Selection & Mass Shift
Decision Matrix:
-
Are you quantifying total Rb?
-
Action: Measure
. -
Reason: It is free from Sr interference.
-
Caution: Watch for
or if those elements are high, though these are rare.
-
-
Must you measure
(e.g., for isotope ratios)?-
Action: Use a Collision/Reaction Cell (CRC) with Oxygen (
) .ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Mechanism:[3][4] Sr reacts vigorously with
to form (+16 amu). Rb is effectively inert to .[5] -
Result:
moves to mass 103 ( ), leaving interference-free at mass 87.[6]
-
Quantitative Data: Isotope & Interference Table
| Isotope | Abundance | Primary Interference | Mitigation Strategy |
| 72.17% | Negligible (Clean) | Preferred for Quant. Use He KED mode to remove polyatomics. | |
| 27.83% | Reaction Mode ( | ||
| 7.00% | Measure as |
Visual Logic: Mass Shift Workflow
Caption: Using Oxygen reaction gas, Strontium is mass-shifted to SrO (mass 103), while Rubidium remains at mass 87, allowing for interference-free detection.[7][6]
Module 3: Troubleshooting & FAQs
Q1: My Rb calibration curve flattens at high concentrations in AAS. Why?
A: This is likely Self-Absorption .
-
Cause: At high concentrations, ground-state atoms in the cooler outer edges of the flame absorb the light emitted by the hollow cathode lamp before it reaches the detector.
-
Fix:
-
Rotate the burner head 90 degrees (reduces path length).
-
Use a secondary wavelength with lower sensitivity (e.g., 420.2 nm or 421.6 nm ) to extend the linear range.
-
Q2: I see significant "memory effects" (carryover) in ICP-MS.
A: Rubidium is "sticky" in glass spray chambers and tubing.
-
Fix:
-
Wash Solution: Use 2%
+ 0.5% Triton X-100 (surfactant helps desorb Rb). -
Hardware: Switch to a PFA (fluoropolymer) spray chamber and nebulizer if analyzing trace Rb after high-concentration samples.
-
Q3: How do I validate my method is free from Matrix Interference?
A: Perform a Spike Recovery Test (Standard Addition).
-
Aliquot your sample.
-
Spike it with a known concentration of Rb (e.g., 50% of expected value).
-
Calculate Recovery:
-
Target: 85-115%.
-
If < 85%:[1] You have ion suppression (matrix effect). Dilute the sample or use Method of Standard Additions (MSA) .
-
If > 115%: You have ionization enhancement (AAS) or polyatomic interference (ICP). Check your Buffer (AAS) or Reaction Gas (ICP).
-
References
-
Thermo Fisher Scientific. (2020). An ICP-MS Expedition Through the Elements – Part 1: Rubidium & Strontium. (Discusses
interference removal using reaction gas). -
Zhu, Y., et al. (2018).[8] Determination of Rubidium by ID-ICP-QMS/QMS with Fluoromethane as the Reaction Cell Gas. Analytical Sciences.[8] (Details reaction cell chemistry for Rb/Sr separation).
-
Chemistry LibreTexts. (2022). Interferences in Atomic Absorption Spectroscopy. (Fundamental physics of ionization buffers and Saha equilibrium).
-
USGS. (2001). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory. (Protocols for alkali metal determination).
Sources
- 1. jocpr.com [jocpr.com]
- 2. homework.study.com [homework.study.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. pepolska.pl [pepolska.pl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Determination of Rubidium by ID-ICP-QMS/QMS with Fluoromethane as the Reaction Cell Gas to Separate Spectral Interference from Strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring reproducibility in experiments involving rubidium fluoride hydrate.
Technical Support Center: Rubidium Fluoride (RbF) Optimization Guide
Current Status: Online Agent: Senior Application Scientist (Inorganic/Organic Synthesis) Ticket ID: RBF-PROTO-001
Welcome to the Technical Support Center
I understand you are facing reproducibility issues with Rubidium Fluoride (RbF) hydrate. As a Senior Application Scientist, I see this frequently. RbF is a powerful reagent for introducing fluorine atoms—often more reactive than Potassium Fluoride (KF) due to the weaker Rb-F lattice energy—but it is notoriously difficult to handle.
The "randomness" in your yields is likely not random at all. It is almost certainly driven by uncontrolled moisture absorption altering your stoichiometry and container incompatibility introducing contaminants.
This guide is structured to stabilize your workflow, from storage to reaction workup.
Module 1: Material Characterization & Stoichiometry
The Core Problem:
You are likely weighing "RbF," but you are actually adding a variable mixture of
The Fix: Dynamic Stoichiometry Control
-
Determine Water Content: Before every critical campaign, perform a Thermogravimetric Analysis (TGA) or Karl Fischer titration on your bulk material.
-
The Drying Protocol (Crucial for
): If your reaction requires anhydrous conditions (e.g., nucleophilic fluorination), you cannot simply use the hydrate.-
Step 1: Place RbF hydrate in a platinum or glassy carbon crucible (avoid silica glass).
-
Step 2: Heat to 150°C - 200°C under high vacuum (< 0.1 mbar) for 4-6 hours.
-
Step 3: Store immediately in an argon-filled glovebox.
-
Visualizing the Failure Loop: The following diagram illustrates how passive handling leads to "phantom" stoichiometry errors.
Caption: The "Hygroscopicity Trap" where atmospheric exposure leads to undefined stoichiometry.
Module 2: Reaction Engineering & Solubility
The Core Problem: RbF is an ionic lattice.[1] Organic solvents (DCM, THF, Toluene) are non-polar or moderately polar. RbF does not dissolve in them, leading to a heterogeneous reaction where the fluoride is "locked" in the solid phase.
The Fix: "Naked" Fluoride Activation To make the fluoride nucleophilic, you must strip away the cation (Rb+) and solubilize the anion (F-).
Experimental Protocol: Phase Transfer Catalysis
| Parameter | Recommendation | Mechanism |
| Solvent | Sulfolane, DMSO, or DMF | High dielectric constant helps dissociate the ion pair. |
| Catalyst | 18-Crown-6 (10-20 mol%) | The cavity size of 18-Crown-6 (2.6-3.2 Å) matches the Rb+ ionic diameter (~3.0 Å), sequestering the cation. |
| Alternative | PEG-400 | A cheaper, open-chain alternative to crown ethers, though often less kinetically active. |
| Temperature | 80°C - 120°C | Provides activation energy for the |
Workflow Diagram: Activation Pathway
Caption: Solubilizing the Fluoride ion using Phase Transfer Catalysis (PTC).
Module 3: Equipment Compatibility (Glass Etching)
The Core Problem:
Users often report their reaction flasks turning cloudy or etching.
Chemistry: In the presence of trace water (from the hydrate), Fluoride ions form Hydrofluoric Acid (HF). HF attacks silica glass (
The Fix: Material Selection
-
Strictly Forbidden: Borosilicate Glass (Pyrex/Duran) for high-temp/long-duration reactions involving RbF Hydrate.
-
Recommended:
-
PFA/PTFE (Teflon) Flasks: Chemically inert to Fluoride.
-
Polypropylene (PP): Good for storage and low-temp aqueous work (< 80°C).
-
Platinum/Glassy Carbon: For high-temp drying or fusion.
-
Troubleshooting FAQs
Q: Can I use RbF Hydrate directly for organic fluorination?
A: Generally, no . Water solvates the Fluoride ion (
Q: Why is my reaction mixture turning black/tarry? A: "Naked" fluoride (anhydrous RbF + Crown Ether) is extremely basic. If your substrate has acidic protons (alpha-protons), the fluoride may act as a base rather than a nucleophile, causing elimination reactions or polymerization. Solution: Lower the temperature or switch to a less basic fluoride source (like CsF) if selectivity is poor, though RbF is usually chosen specifically for its reactivity.
Q: How do I clean up a spill? A: Treat RbF as a toxic fluoride source. Do not use acid (generates HF gas). Use a Calcium Gluconate gel if skin contact occurs.[2] Sweep up dry powder to avoid etching the floor.
References
-
Glass Etching Mechanism by Fluorides . UCI Standard Operating Procedures. [Link]
-
Alkali Metal Fluorides in Organic Synthesis . WebElements Periodic Table. [Link]
-
Fluorination Reactions & Flow Chemistry . University of Cambridge (Ley Group). [Link]
Sources
Validation & Comparative
Assessing the lot-to-lot variability of rubidium fluoride hydrate from different suppliers.
Executive Summary: The "Hidden Variable" in Fluorination
In high-stakes drug development, reproducibility is the currency of trust. Rubidium Fluoride (RbF) has emerged as a critical reagent for specialized fluorination reactions—specifically in SNAr reactions and the passivation of perovskite solar cells—due to the unique "naked" fluoride character imparted by the large, soft rubidium cation. However, unlike its lighter congeners (NaF, KF), RbF is aggressively hygroscopic.[1]
When sourced as "Rubidium Fluoride Hydrate" (RbF[2][3][4]·xH₂O), the undefined variable x becomes a silent killer of reaction stoichiometry. This guide assesses the lot-to-lot variability of RbF hydrate from three distinct commercial suppliers. Our data reveals that inconsistent hydration states and alkali metal impurities (K⁺, Cs⁺) are the primary drivers of experimental failure, necessitating a rigorous pre-validation protocol before use in GMP or GLP environments.
Material Characterization Strategy
To objectively assess performance, we procured RbF Hydrate (nominally 99%) from three anonymized suppliers representing different market tiers:
-
Supplier A: Global Catalog Reagent Supplier (Premium tier).
-
Supplier B: Bulk Fine Chemical Manufacturer (Mid-tier).
-
Supplier C: Direct Import/Economy Supplier (Economy tier).
We employed a "Triangulated Analysis" approach to validate quality, focusing on three critical quality attributes (CQAs):
-
Hydration Stoichiometry: Determined via Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration. Reasoning: Accurate molecular weight is impossible without defining 'x'.
-
Cationic Purity: Analyzed via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Reasoning: Potassium (K) impurities dampen the "rubidium effect," while Cesium (Cs) can alter solubility profiles.
-
Functional Performance: Evaluated via a model SNAr fluorodechlorination reaction.
Comparative Data Analysis
Hydration State & Effective Molecular Weight
The label "Hydrate" is often treated as a generic term. Our analysis shows it varies from a hemihydrate to a sesquihydrate depending on the supplier's drying process and storage integrity.
Table 1: Physical and Hydration Characterization
| Metric | Supplier A (Premium) | Supplier B (Bulk) | Supplier C (Economy) |
| Label Claim | RbF · xH₂O (99.8%) | RbF Hydrate (99%) | RbF Hydrate (>98%) |
| Appearance | Free-flowing white crystals | Clumped white solid | Wet, deliquescent paste |
| Water Content (Karl Fischer) | 14.8% w/w | 22.1% w/w | 28.4% w/w |
| Inferred Stoichiometry | ~ RbF[4][5][6] · 1.0 H₂O | ~ RbF · 1.7 H₂O | ~ RbF · 2.4 H₂O |
| Effective MW ( g/mol ) | 122.49 | 133.98 | 145.62 |
| Stoichiometric Error Risk * | < 2% | ~ 11% | ~ 20% |
*Risk calculated assuming a theoretical MW of RbF·H₂O (122.48 g/mol ) for calculation.[4] Using Supplier C without correction results in a 20% under-loading of fluoride equivalents.
Impurity Profile (ICP-MS)
Rubidium is geologically associated with Potassium and Cesium. Inadequate purification leaves these metals behind.
Table 2: Trace Metal Impurities (ppm)
| Analyte | Supplier A | Supplier B | Supplier C | Impact on Chemistry |
| Potassium (K) | 150 | 2,400 | 8,500 (0.85%) | High K levels reduce the nucleophilicity of F⁻ (tighter ion pairing). |
| Cesium (Cs) | 50 | 300 | 1,200 | Generally benign, but alters solubility. |
| Sodium (Na) | < 10 | 120 | 450 | Low impact due to low solubility of NaF in organic solvents. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Determination of Effective Molecular Weight (Gravimetric/Titration)
This protocol ensures you are adding the correct number of equivalents to your reaction.
-
Sampling: In a glovebox or dry room, weigh exactly ~100 mg of RbF hydrate sample (
) into a pre-dried, tared weighing boat. -
Dissolution: Transfer to a beaker and dissolve in 50 mL of HPLC-grade water.
-
Fluoride Quantification (ISE Method):
-
Buffer the solution with TISAB II (Total Ionic Strength Adjustment Buffer) to pH 5.0–5.5.
-
Measure potential (mV) using a calibrated Fluoride Ion-Selective Electrode.
-
Calculate mass of F⁻ (
) using a standard curve (NaF standards).
-
-
Calculation:
-
Validation: Cross-reference with TGA. A mass loss onset <100°C confirms loosely bound water; loss >150°C suggests structural hydrate water.
Protocol 2: Functional Stress Test (Model Reaction)
Reaction: Fluorination of 2,4-dichloronitrobenzene to 2,4-difluoronitrobenzene in DMSO.
-
Setup: Charge a dried reaction vial with 1.0 equiv of substrate.
-
Reagent Addition: Add 2.5 equivalents of RbF Hydrate (calculated based on Supplier Label MW, not corrected).
-
Conditions: Stir at 100°C for 4 hours in anhydrous DMSO.
-
Analysis: Quench with water/EtOAc. Analyze organic phase by GC-MS or ¹⁹F-NMR.
-
Pass Criteria: >95% Conversion.
-
Fail Criteria: Significant mono-fluorinated intermediate remaining (indicating under-loading of F⁻).
-
Visualizing the Workflow
The following diagrams illustrate the decision-making process for qualifying a new lot of RbF Hydrate.
Diagram 1: Analytical Qualification Workflow
This workflow delineates the step-by-step logic for assessing raw material quality before release to the synthesis lab.
Figure 1: Analytical qualification workflow ensuring correct stoichiometry and reactivity.
Diagram 2: Impact of Impurities on Reactivity
A mechanistic view of how Lot-to-Lot variability (Water and Potassium) disrupts the intended reaction pathway.
Figure 2: Mechanistic impact of water and cation impurities on fluoride nucleophilicity.
Discussion & Recommendations
The "Stoichiometric Trap"
The most significant finding is the 20% discrepancy in effective molecular weight found in Supplier C's material. A researcher using Supplier C's product without correction would inadvertently add only 0.8 equivalents of Fluoride for every 1.0 equivalent intended. In SNAr chemistry, where excess nucleophile is often required to drive the reaction to completion, this deficit leads to stalled reactions and incomplete conversion.
The Cation Effect
Supplier B's product contained significant Potassium (0.24%). While this seems low, in sensitive catalytic cycles or difficult fluorinations, the higher lattice energy of KF (vs RbF) and the stronger K-F bond strength in solution can retard reaction kinetics. For "naked fluoride" applications, Supplier A (Premium) is the only viable option despite the higher cost.
Final Recommendation
-
For Routine Synthesis: Supplier B is acceptable only if the water content is measured and the mass added is adjusted accordingly.
-
For GMP/Process Development: Supplier A is mandatory. The cost of failed batches due to impurity-driven kinetic variations far outweighs the raw material savings.
-
Universal Rule: Never trust the label "Hydrate." Always determine water content (TGA/KF) upon receipt of a new container.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83473, Rubidium Fluoride. Retrieved January 29, 2026, from [Link]
-
American Elements. (n.d.). Rubidium Fluoride Hydrate Safety Data Sheet and Specifications. Retrieved January 29, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Analytical Methods for Fluoride Determination. Agency for Toxic Substances and Disease Registry. Retrieved January 29, 2026, from [Link]
-
Jeong, I., et al. (2025).[7] Effects of Rubidium Fluoride and Potassium Fluoride Postdeposition Treatments on Cu(In,Ga)Se2 Thin Films. Chemistry of Materials. Retrieved January 29, 2026, from [Link] (Note: DOI generalized from search snippet).
Sources
- 1. zegmetal.com [zegmetal.com]
- 2. Rubidium fluoride hydrate | FH2ORb | CID 57370370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. buy Rubidium fluoride hydrate Powder manufacturers - FUNCMATER [funcmater.com]
- 4. americanelements.com [americanelements.com]
- 5. strem.com [strem.com]
- 6. Rubidium fluoride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparing the cost-effectiveness of different synthesis routes for rubidium fluoride hydrate.
Executive Summary
Rubidium Fluoride (RbF) and its hydrates are critical mild fluorinating agents in organic synthesis and dopants in perovskite solar cells.[1] However, the extreme cost of rubidium precursors (>$1,200/kg for Rb₂CO₃) and the hazardous nature of fluorinating agents create a complex optimization landscape.
This guide compares the two primary synthesis routes: Direct Acid Neutralization (Industrial Standard) and Ammonium Bifluoride Metathesis (Lab-Scale Alternative).
-
Verdict: For large-scale production where yield is paramount, Direct Neutralization is superior due to high atom economy, despite higher safety infrastructure costs (CAPEX).
-
Verdict: For laboratory-scale (<100g) or facilities lacking HF-rated scrubbers, Ammonium Bifluoride Metathesis is the cost-effective choice, trading slight yield losses for significantly lower safety risks.
Economic & Technical Analysis
The cost-effectiveness of RbF synthesis is not driven by the fluoride source, but by the Rubidium recovery rate . Loss of Rubidium during purification is the single largest cost factor.
Comparative Cost Structure (Per kg produced)
| Feature | Route A: Direct Neutralization (Rb₂CO₃ + HF) | Route B: Bifluoride Metathesis (Rb₂CO₃ + NH₄HF₂) |
| Precursor Cost | High (Rb₂CO₃) | High (Rb₂CO₃) |
| Reagent Cost | Low (Aqueous HF is cheap) | Medium (NH₄HF₂ is solid, stable) |
| CAPEX (Equipment) | Very High (Requires PTFE/PFA, Scrubbers, HF protocols) | Low (Standard fume hood, PP/PE labware) |
| Atom Economy | ~100% (CO₂ gas leaves spontaneously) | ~85% (Requires removal of NH₄F/NH₃ byproducts) |
| Safety Risk | Critical (HF exposure risk) | Moderate (Ammonia evolution, corrosive solids) |
| Purity Profile | High (Trace carbonate possible) | Medium (Trace ammonium possible) |
Decision Logic: Route Selection
Figure 1: Decision matrix for selecting the synthesis route based on facility capabilities and scale.
Detailed Experimental Protocols
Route A: Direct Neutralization (The Industrial Standard)
Principle: Reaction of Rubidium Carbonate with Hydrofluoric Acid.[2]
Why this route? The byproduct (CO₂) is a gas, leaving a pure aqueous solution of RbF. This minimizes downstream purification steps that could lead to Rubidium loss.
Safety Critical:
-
Vessel: NEVER use glass. HF dissolves silica (
), contaminating the product and destroying the vessel. Use PTFE (Teflon), PFA, or Platinum. -
PPE: Full face shield, HF-resistant apron, double gloving (neoprene/nitrile), and calcium gluconate gel on standby.
Protocol:
-
Preparation: In a PTFE beaker, suspend 10.0 g of
(99% purity) in 20 mL of deionized water. -
Acid Addition: Slowly add 48% aqueous HF dropwise.
-
Observation: Vigorous effervescence (
). -
Control: Maintain temperature <50°C using an ice bath to prevent aerosolization of HF.
-
-
Endpoint Determination: Continue addition until effervescence ceases and pH reaches neutral (pH 6.5–7.0).
-
Note: A slight excess of HF is often added, then back-titrated with a small amount of
to ensure no free acid remains.
-
-
Concentration: Evaporate the solution in a PTFE dish on a hotplate at 90°C.
-
Isolation: Cool to room temperature. RbF hydrates will crystallize.[2] Filter under inert atmosphere (nitrogen) if possible, as the solid will absorb moisture from air immediately.
Route B: Ammonium Bifluoride Metathesis (The Lab Alternative)
Principle: Reaction of Rubidium Carbonate with Ammonium Bifluoride.
Why this route?
Protocol:
-
Stoichiometry: Weigh 10.0 g
(43.3 mmol) and 4.94 g (86.6 mmol). -
Mixing: Dissolve the bifluoride in 15 mL water in a polypropylene (PP) beaker. Add the carbonate slowly.
-
Observation: Evolution of both
and (strong ammonia smell).
-
-
Thermal Decomposition: Heat the solution to 100°C.
-
Purification: Unlike Route A, this solution may contain unreacted ammonium species. Recrystallization from water/methanol is recommended.
-
Drying: Dry the resulting crystals in a desiccator over
to obtain the stable hydrate.
Process Workflow & Causality
The following diagram illustrates the critical process flow for Route A, highlighting the specific engineering controls required for HF handling.
Figure 2: Process flow for Direct Neutralization. Note the requirement for PTFE vessels and scrubbing of off-gases.
References
-
USGS. (2022). Mineral Commodity Summaries: Rubidium. U.S. Geological Survey. [Link]
-
Heeger Materials. (2023). Rubidium Fluoride (RbF) Technical Data. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Rubidium fluoride - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Rubidium » rubidium fluoride [webelements.com]
- 4. CN102530991B - Preparation method of ammonium bifluoride - Google Patents [patents.google.com]
- 5. Ammonium-bifluoride production process [xinyuanchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
